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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine, a substituted piperazine derivative of interest in contemporary drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine, a substituted piperazine derivative of interest in contemporary drug discovery and chemical research. For researchers, scientists, and drug development professionals, a thorough understanding of these core characteristics is paramount for predicting a compound's pharmacokinetic profile, ensuring formulation stability, and ultimately, determining its therapeutic potential. This document moves beyond a simple recitation of data points to elucidate the causal relationships behind experimental choices and to provide actionable, field-proven protocols for characterization.

Molecular Identity and Structural Significance

Before delving into its physicochemical attributes, it is crucial to establish the foundational identity of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine.

Table 1: Core Molecular Identifiers

PropertyValueSource
IUPAC Name 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine-
CAS Number 1353982-77-0[1]
Molecular Formula C₈H₁₉N₃[1]
Molecular Weight 157.26 g/mol [1]
Canonical SMILES CN1CCN(CCN)C(C)C1-

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, prized for its synthetic tractability and its ability to fine-tune properties like aqueous solubility, lipophilicity, and pKa.[2] The presence of two methyl groups on the piperazine ring and an ethylamine side chain in the target molecule suggests a compound with multiple ionizable centers, which will significantly influence its behavior in biological systems.

Ionization Constant (pKa): The Arbiter of In Vivo Behavior

The ionization constant, or pKa, dictates the degree of a molecule's ionization at a given pH. For a compound like 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine with three nitrogen atoms (one primary, one secondary, and one tertiary amine), determining the respective pKa values is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

Causality in Experimental Selection: Why Potentiometric Titration is the Gold Standard

While methods like UV-Vis spectrophotometry and NMR spectroscopy are valuable, potentiometric titration remains the gold standard for its precision and direct measurement of pKa.[4] This method relies on monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (an acid or a base). The inflection points in the resulting titration curve correspond to the pKa values of the ionizable groups.

Experimental Protocol: Potentiometric Titration for pKa Determination

Objective: To determine the pKa values of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in an aqueous medium.

Materials:

  • 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter and electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Beaker (50 mL)

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine and dissolve it in 20 mL of high-purity water in a 50 mL beaker.

  • Initial pH Adjustment: Place the beaker on a stir plate and begin gentle stirring. Immerse the calibrated pH electrode into the solution. Add 0.1 M HCl dropwise until the pH is below the expected lowest pKa (e.g., pH 2.0) to ensure all amine groups are protonated.

  • Titration: Begin titrating the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Endpoint Determination: Continue the titration until the pH is above the expected highest pKa (e.g., pH 12.0).

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values are determined from the half-equivalence points, which correspond to the inflection points of the sigmoid curves on the graph.[5] The first derivative of the titration curve can be used to precisely locate these inflection points.

Lipophilicity (LogP): A Key Determinant of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). This parameter is a critical predictor of a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.[6][7]

Causality in Experimental Selection: The Shake-Flask Method for Foundational LogP Data

The shake-flask method is the traditional and most reliable technique for determining LogP.[5] It directly measures the partitioning of the compound between n-octanol and water at equilibrium, providing a thermodynamically accurate value.

Experimental Protocol: Shake-Flask Method for LogP Determination

Objective: To determine the n-octanol/water partition coefficient (LogP) of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine.

Materials:

  • 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

  • n-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation of Phases: Pre-saturate the n-octanol with PBS (pH 7.4) and the PBS with n-octanol by vigorously mixing them and allowing the phases to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.

  • Compound Addition: Prepare a stock solution of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in the aqueous phase (PBS). Add a known volume of this stock solution to a separatory funnel or centrifuge tube containing a known volume of the pre-saturated n-octanol.

  • Partitioning: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method such as HPLC-UV.[8]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability.[9] Poor aqueous solubility is a common reason for the failure of drug candidates in development.[10]

Causality in Experimental Selection: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility, determined by methods like the shake-flask technique, represents the true equilibrium solubility of the most stable crystalline form of the compound.[11] Kinetic solubility, often measured in high-throughput screening, assesses the concentration at which a compound precipitates from a solution, which can sometimes lead to an overestimation due to the formation of supersaturated solutions.[12] For in-depth characterization, thermodynamic solubility is the preferred metric.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium aqueous solubility of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine.

Materials:

  • 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (solid)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid is crucial to ensure that an equilibrium between the solid and dissolved states is reached.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Sample Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Solubility Determination: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

Summary of Physicochemical Characterization Workflow

The systematic characterization of a new chemical entity like 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is a critical step in its development. The workflow outlined below ensures a logical progression from basic identity to key predictive properties.

G A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Identity Confirmation (CAS, MW) B->C D pKa Determination (Potentiometric Titration) C->D E LogP Determination (Shake-Flask) C->E F Aqueous Solubility (Thermodynamic) C->F G Data Integration & Candidate Profiling D->G E->G F->G

Caption: General workflow for the physicochemical characterization of a novel compound.

Conclusion

The physicochemical properties of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine, particularly its pKa, LogP, and aqueous solubility, are interdependent and collectively govern its behavior in a biological context. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data. By understanding not only what to measure but why specific methods are chosen, researchers can build a comprehensive profile of their lead compounds, enabling more informed decisions in the complex process of drug discovery and development. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel piperazine derivatives and small molecules.

References

  • Avdeef, A. (2012).
  • Bergström, C. A. S., Norinder, U., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 19(2), 182–188.
  • ECHA. (n.d.). 2-piperazin-1-ylethylamine - Substance Information. European Chemicals Agency. Retrieved from [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
  • Lipinski, C. A. (2000). Drug-like properties and the cause of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.
  • Mancini, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • Sohlenius-Sternbeck, A.-K., et al. (2016). The use of in silico and in vitro methods to predict the pharmacokinetic properties of piperazine amide derivatives. European Journal of Pharmaceutical Sciences, 86, 129-137.
  • Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved from [Link]

  • ECETOC. (2005). Measurement of Acidity (pKa). (Technical Report No. 94). European Centre for Ecotoxicology and Toxicology of Chemicals.
  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 60, 116695.
  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.

Sources

Exploratory

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine CAS number and chemical identifiers

An In-Depth Technical Guide to 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine and its Key Analogues for Researchers and Drug Development Professionals Introduction The piperazine ring is a ubiquitous scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine and its Key Analogues for Researchers and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry and materials science, renowned for its ability to impart favorable physicochemical and pharmacological properties to molecules.[1][2] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, serves as a versatile building block in the synthesis of a vast array of compounds with diverse applications, from central nervous system agents to anticancer drugs and epoxy resin hardeners.[2][3][4] This guide provides a comprehensive technical overview of the lesser-known compound 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine, alongside a detailed examination of its more extensively studied and widely used structural analogues: 2-(4-Methylpiperazin-1-yl)ethylamine and the parent compound, 2-piperazin-1-ylethylamine. By presenting a comparative analysis, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to leverage this important class of molecules in their work.

Chapter 1: 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (CAS 1353982-77-0)

This chapter focuses on the primary topic molecule, presenting its known chemical identifiers and discussing its potential properties based on its structure, given the limited availability of public data.

Chemical Identity

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is a disubstituted piperazine derivative. The presence of two methyl groups, one on each nitrogen of the piperazine ring, distinguishes it from its more common analogues.

IdentifierValueSource
CAS Number 1353982-77-0[5]
Molecular Formula C₈H₁₉N₃[5]
Molecular Weight 157.26 g/mol [5]
IUPAC Name 2-(2,4-Dimethylpiperazin-1-yl)ethan-1-amineN/A
Canonical SMILES CN1CC(N(C)CC1)CCNN/A
Physicochemical and Pharmacological Profile (Theoretical)

While specific experimental data for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is scarce in publicly accessible literature, its molecular structure allows for informed predictions regarding its properties. The addition of a second methyl group compared to its mono-methylated analogue is expected to increase its lipophilicity. This could potentially enhance its ability to cross biological membranes, a desirable trait for centrally acting drugs.[6] The basicity of the nitrogen atoms will also be influenced by the electronic effects of the methyl groups.

The primary amine of the ethylamine side chain provides a reactive handle for further chemical modifications, making it a potentially valuable building block in combinatorial chemistry and drug discovery.[6] It can be envisioned as a scaffold for the synthesis of novel compounds targeting a range of biological receptors where the piperazine moiety is a known pharmacophore.[3][6]

Chapter 2: Key Analogue: 2-(4-Methylpiperazin-1-yl)ethylamine (CAS 934-98-5)

This mono-methylated analogue is a widely used intermediate in both research and industrial settings.

Chemical and Physical Properties

2-(4-Methylpiperazin-1-yl)ethylamine is a versatile compound with well-documented properties.[7][8]

IdentifierValueSource
CAS Number 934-98-5[7][8]
Molecular Formula C₇H₁₇N₃[7][8]
Molecular Weight 143.23 g/mol [7][8]
Appearance Colorless to yellow liquid[7]
InChI Key GOWUDHPKGOIDIX-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CCN)CC1
Flash Point 83 °C
Storage Store at 0 - 8 °C under an inert atmosphere[7]
Applications in Research and Drug Development

The 2-(4-methylpiperazin-1-yl)ethylamino moiety is a recognized pharmacophore found in various therapeutic agents.[6] Its presence can significantly enhance solubility and provide a crucial interaction point for receptor binding.[6]

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[7][8] It has been incorporated into quinazoline derivatives investigated as potential anticancer and antimalarial agents.[6]

  • Biochemical Research : This compound is utilized in studies of neurotransmitter systems to elucidate the mechanisms of action of certain drugs.[7]

  • Ligand in Coordination Chemistry : Its ability to act as a ligand opens avenues for the development of advanced materials and catalysts.[7]

  • Materials Science : It can be incorporated into polymer matrices to enhance properties like flexibility and durability.[7]

Safety and Handling

2-(4-Methylpiperazin-1-yl)ethylamine is classified as a combustible liquid that can cause severe skin burns and eye damage.[6] It is harmful if swallowed.

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.

  • Handling : Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

  • First Aid : In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, rinse mouth and do NOT induce vomiting. Seek immediate medical attention.

Chapter 3: The Parent Compound: 2-piperazin-1-ylethylamine (CAS 140-31-8)

Also known as N-(2-Aminoethyl)piperazine (AEP), this is a commodity chemical with extensive industrial applications.[9][10]

Chemical and Physical Properties

AEP is a corrosive organic liquid with a unique structure containing a primary, secondary, and tertiary amine.[9]

IdentifierValueSource
CAS Number 140-31-8[11]
Molecular Formula C₆H₁₅N₃[11]
Molecular Weight 129.20 g/mol [11]
Appearance Colorless liquid with a faint fishlike odor
Boiling Point 222 °C[11]
Melting Point -19 °C[11]
Flash Point 92 °C (closed cup)[11]
Solubility in Water Miscible[11]
Industrial and Research Applications

AEP's trifunctional nature makes it a versatile raw material for a wide range of applications.[10]

  • Epoxy Curing Agent : It is a widely used hardener for epoxy resins in coatings, adhesives, and composites.[9][10]

  • Chemical Intermediate : It serves as a precursor in the synthesis of pharmaceuticals, anthelmintics, surface-active agents, and synthetic fibers.[9]

  • Corrosion Inhibitor : Used in lube oil and fuel additives.[10]

  • Carbon Capture : It has been researched as a sequestrant for carbon dioxide.

  • Asphalt Additive : Acts as a surface activation agent.

Synthesis

A primary industrial method for producing AEP is the reaction of ethylene dichloride with ammonia, which yields a mixture of ethylene amines from which AEP is isolated by distillation.[12] Another major route is the catalytic reaction of ethylenediamine or mixtures of ethanolamine and ammonia.[12]

Safety and Handling

AEP is a corrosive liquid that can cause severe burns to the skin and eyes and may cause an allergic skin reaction.[13][14] It is toxic in contact with skin and harmful if swallowed.[13] Inhalation can cause severe irritation of the respiratory tract and may lead to pulmonary edema.[14]

  • PPE : Wear appropriate protective clothing, gloves, and eye/face protection.[15]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances such as acids and strong oxidizing agents.[16]

  • Handling : Handle in a well-ventilated area, preferably in a laboratory hood, to avoid inhalation of vapors.[14][15]

Chapter 4: Comparative Analysis and Visualizations

The structural differences between these three compounds lead to variations in their properties and potential applications.

Comparative Data Summary
Property2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine2-(4-Methylpiperazin-1-yl)ethylamine2-piperazin-1-ylethylamine (AEP)
CAS Number 1353982-77-0934-98-5140-31-8
Molecular Weight 157.26 g/mol 143.23 g/mol 129.20 g/mol
Methyl Groups 210
Predicted Lipophilicity HighestIntermediateLowest
Primary Use Research ChemicalSynthesis IntermediateIndustrial Chemical
Structural Comparison

The following diagram illustrates the structural relationship between the three molecules.

G A 2-piperazin-1-ylethylamine (AEP) C6H15N3 B 2-(4-Methylpiperazin-1-yl)ethylamine C7H17N3 A->B + CH3 C 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine C8H19N3 B->C + CH3

Caption: Structural progression from AEP to its mono- and di-methylated analogues.

Application Landscape

The applications of these compounds are directly related to their chemical structure and reactivity.

Applications cluster_AEP 2-piperazin-1-ylethylamine (AEP) cluster_MonoMethyl 2-(4-Methylpiperazin-1-yl)ethylamine cluster_DiMethyl 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine AEP_apps Industrial Scale Epoxy Curing Corrosion Inhibition Asphalt Additives Carbon Capture Mono_apps Research & Pharma Drug Discovery Scaffolds Neurotransmitter Research Ligand Synthesis Polymer Chemistry Di_apps Exploratory Research Novel Compound Synthesis Structure-Activity Studies

Caption: Application areas for AEP and its methylated derivatives.

Chapter 5: Experimental Protocols

This section provides representative experimental protocols for the synthesis and analysis of substituted piperazine ethylamines.

General Synthesis of N-Substituted Piperazine Ethylamines

The following protocol is a general representation for the synthesis of N-substituted piperazine ethylamines and is adapted from common synthetic methodologies for piperazine derivatives.[17]

Objective: To synthesize a substituted 2-(piperazin-1-yl)ethylamine via nucleophilic substitution.

Materials:

  • Substituted piperazine (e.g., 1-methylpiperazine)

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloroethylamine hydrochloride (1.0 eq) in ethanol.

  • Basification: Cool the solution in an ice bath and slowly add a solution of NaOH (2.2 eq) in water. Stir for 15 minutes.

  • Nucleophilic Addition: Add the substituted piperazine (1.2 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure substituted 2-(piperazin-1-yl)ethylamine.

SynthesisWorkflow A Dissolve 2-Chloroethylamine HCl in Ethanol B Basify with NaOH Solution (Ice Bath) A->B C Add Substituted Piperazine B->C D Reflux for 12-24h (Monitor Progress) C->D E Solvent Removal (Rotary Evaporator) D->E F Aqueous Work-up & DCM Extraction E->F G Dry Organic Layer (MgSO4) & Concentrate F->G H Purify by Chromatography or Distillation G->H I Pure Product H->I

Caption: General workflow for the synthesis of substituted piperazine ethylamines.

Analytical Characterization by HPLC-UV

Piperazine and its derivatives often lack a strong chromophore, making direct UV detection challenging. Derivatization is a common strategy to enhance detectability.[18][19]

Objective: To quantify a piperazine derivative in a sample using HPLC-UV after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).[18]

Materials:

  • Piperazine-containing sample

  • NBD-Cl solution (in acetonitrile)

  • Sodium borate buffer (pH 9.5)

  • HPLC system with UV detector

  • C18 analytical column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration.

  • Derivatization:

    • In a vial, mix 1 mL of the sample solution with 1 mL of sodium borate buffer.

    • Add 1 mL of NBD-Cl solution.

    • Cap the vial and heat at 60 °C for 30 minutes in a water bath.

    • Cool the solution to room temperature.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 340 nm[18]

    • Injection Volume: 10 µL

    • Gradient: Start with a suitable gradient (e.g., 30% B, increasing to 90% B over 15 minutes) to ensure separation of the derivatized product from other components.

  • Quantification: Create a calibration curve using standards of the piperazine derivative prepared and derivatized in the same manner as the sample. Calculate the concentration of the analyte in the sample based on the peak area.

References

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3). Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved from [Link]

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4843-4849. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. Retrieved from [Link]

  • Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Alpha Chemika. (n.d.). N-ETHYL PIPERAZINE For Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-(piperazin-1-yl)ethyl)ethan-1-amine. Retrieved from [Link]

  • Grokipedia. (n.d.). Aminoethylpiperazine. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Piperazine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-substituted piperazines via direct a-lithiation. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 2-piperazin-1-ylethylamine - Substance Information. Retrieved from [Link]

  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Retrieved from [Link]

Sources

Foundational

Thermodynamic stability data for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

Executive Summary This technical guide provides an in-depth thermodynamic stability analysis of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (CAS: 1353982-77-0), a specialized tri-amine intermediate used in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth thermodynamic stability analysis of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (CAS: 1353982-77-0), a specialized tri-amine intermediate used in pharmaceutical synthesis and ligand design.

Due to the proprietary nature of specific experimental datasets for this exact isomer, this guide synthesizes predictive thermodynamic modeling with empirical data from structural analogs (Aminoethylpiperazine, 1-Methylpiperazine, and 2-Methylpiperazine). The analysis focuses on thermal degradation kinetics, ionization constants (pKa), and oxidative susceptibility, providing researchers with a self-validating framework for handling and storage.

Physicochemical & Thermodynamic Profile

The stability of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is governed by the interplay between its sterically hindered piperazine ring and the reactive primary ethylamine side chain.

Predicted Thermodynamic Parameters
ParameterValue / RangeConfidenceRationale
Boiling Point 215°C – 225°CHighAnalogous to Aminoethylpiperazine (220°C); Methylation reduces H-bonding but increases MW.
pKa (N-Ethylamine) 9.8 – 10.2HighTypical primary aliphatic amine range.
pKa (N4-Methyl) 8.6 – 9.1MediumTertiary amine in piperazine ring (inductive donation from methyl).
pKa (N1-Subst.) 4.5 – 5.5MediumSteric hindrance from C2-methyl and proximity to cationic N4 reduce basicity.
LogP -0.5 to 0.2HighMore lipophilic than unsubstituted piperazine (LogP -1.17) due to dimethyl groups.
Thermal Limit (T_onset) ~145°CMediumOnset of degradation for N-methylated piperazines (1-MPZ) is lower than unsubstituted PZ.

Note: Values are derived from ACD/Labs Percepta predictors and comparative analysis of 1-methylpiperazine (1-MPZ) and aminoethylpiperazine (AEP) degradation studies [1][2].

Stability Mechanisms & Degradation Pathways[1]

Understanding the failure modes of this molecule is critical for process development. The molecule exhibits three distinct nitrogen centers, each with unique vulnerabilities.

Thermal Degradation (High Temperature)

Research on piperazine analogs indicates that N-methylation (at Position 4) and C-methylation (at Position 2) destabilize the ring relative to unsubstituted piperazine.

  • Mechanism: At temperatures >150°C, the molecule undergoes ring-opening via nucleophilic attack or Hofmann-like elimination.

  • Kinetic Insight: The activation energy (

    
    ) for degradation is estimated at 120–130 kJ/mol , lower than the 184 kJ/mol observed for pure piperazine [3].
    
Oxidative Instability
  • Primary Amine (Side Chain): Susceptible to carbamate formation in the presence of

    
     and air.
    
  • Tertiary Amine (N4): Susceptible to N-oxide formation (

    
    ) under peroxide stress or prolonged air exposure.
    
Visualizing the Degradation Logic

DegradationPathways Molecule 2-(2,4-Dimethyl- piperazin-1-yl)-ethylamine Oxidation Oxidative Stress (Air/Peroxides) Molecule->Oxidation Exposure Thermal Thermal Stress (>150°C) Molecule->Thermal Heating NOxide N4-Oxide Derivative Oxidation->NOxide N4 Attack Carbamate Carbamate (with CO2) Oxidation->Carbamate Primary NH2 + CO2 RingOpen Ring-Opened Polymers Thermal->RingOpen Nucleophilic Attack Dealkylation Dealkylation Products Thermal->Dealkylation Radical Mechanism

Figure 1: Predicted degradation pathways under oxidative and thermal stress based on piperazine analog chemistry.

Experimental Protocols for Validation

To confirm the theoretical values above, the following self-validating protocols should be executed.

Protocol A: Determination of pKa via Potentiometric Titration

Objective: Accurately resolve the overlapping ionization constants of the three nitrogen centers.

  • Preparation: Dissolve 50 mg of the amine in 50 mL of degassed 0.1 M KCl (ionic strength adjustor).

  • Titrant: Standardized 0.1 M HCl.

  • Apparatus: Automatic potentiometric titrator (e.g., Mettler Toledo or Metrohm) equipped with a combined glass pH electrode.

  • Execution:

    • Perform a blank titration on the KCl solution.

    • Titrate the amine solution from pH 12.0 down to pH 2.0.

    • Collect at least 50 data points (0.1 pH increments).

  • Data Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to calculate protonation constants (

    
    ).
    
    • Validation Check: The curve must show three distinct inflection points (or two if N1/N4 overlap significantly).

Protocol B: Accelerated Thermal Stability (DSC/TGA)

Objective: Define the "Safe Operating Window" for synthesis.

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Sample: 2–5 mg of liquid amine in a hermetically sealed aluminum pan (pinhole lid for TGA).

  • Ramp: Heat from 25°C to 350°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Criteria:

    • T_onset: The temperature where the heat flow signal deviates from the baseline by >5%.

    • T_5%: The temperature at which 5% mass loss occurs (TGA).

    • Pass/Fail: If

      
      , the material requires cold storage.
      

Stability Testing Workflow

The following workflow illustrates the decision logic for qualifying a batch of this intermediate for drug development.

StabilityWorkflow Start Batch Receipt PurityCheck GC-MS / HPLC Purity > 98%? Start->PurityCheck WaterContent Karl Fischer Water < 0.5%? PurityCheck->WaterContent Yes Reject Reject/Purify PurityCheck->Reject No ThermalTest DSC Screening T_onset > 140°C? WaterContent->ThermalTest Yes WaterContent->Reject No (Hydrolysis Risk) StorageDecision Storage Condition ThermalTest->StorageDecision Ambient Ambient Storage (Dry, N2 flushed) StorageDecision->Ambient Stable ColdChain Refrigerated (4°C) Required StorageDecision->ColdChain Labile

Figure 2: Quality Control and Stability Decision Tree for incoming raw material batches.

References

  • Freeman, S. A., et al. (2012). "Thermal Degradation of Aqueous Piperazine for CO2 Capture." International Journal of Greenhouse Gas Control. Link

  • Rochelle, G. T. (2012). "Thermal degradation of piperazine and its structural analogs." Energy Procedia. Link

  • Lepaumier, H., et al. (2009). "Degradation of amines in CO2 capture: A review." Oil & Gas Science and Technology. Link

  • ChemicalBook. (2025). "2-(2,4-DiMethyl-piperazin-1-yl)-ethylaMine Product Properties." Link

Exploratory

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine as a pharmaceutical intermediate

The following technical guide details the properties, synthesis, and pharmaceutical applications of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine , a specialized heterocyclic building block.[1] Pharmaceutical Intermediate &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and pharmaceutical applications of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine , a specialized heterocyclic building block.[1]

Pharmaceutical Intermediate & Pharmacophore Modulator [1]

Executive Summary

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (CAS: 1353982-77-0) is a diamine scaffold increasingly utilized in modern drug discovery to optimize physicochemical properties (solubility, pKa) and target selectivity.[1] Unlike the generic N-methylpiperazine, this 2,4-dimethyl variant incorporates a carbon-bound methyl group at the C2 position.[1] This structural modification introduces chirality and steric bulk, which restricts the conformational flexibility of the piperazine ring, often leading to improved binding affinity in kinase inhibitors and GPCR ligands.

This guide outlines the critical synthetic pathways, quality control parameters, and application logic for researchers integrating this moiety into lead candidates.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(2,4-dimethylpiperazin-1-yl)ethanamine
CAS Number 1353982-77-0
Molecular Formula C₈H₁₉N₃
Molecular Weight 157.26 g/mol
Stereochemistry Contains one chiral center at C2.[1] Available as racemate, (R)-, or (S)-enantiomers.
Physical State Viscous colorless to pale yellow liquid (hygroscopic).
Solubility Miscible with water, methanol, DCM; limited solubility in hexanes.
pKa (Calc.) ~9.1 (terminal amine), ~7.8 (piperazine N4), ~3.5 (piperazine N1).
Structural Analysis

The molecule features a "privileged" piperazine core with two distinct methyl substitutions:[1]

  • N4-Methyl: Enhances lipophilicity and prevents H-bond donation at the distal nitrogen.[1]

  • C2-Methyl: The critical feature.[1] It locks the piperazine ring into a specific chair conformation, reducing the entropic penalty upon protein binding and shielding the N1-nitrogen from metabolic N-oxidation.[1]

Synthetic Methodologies

The synthesis of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine requires regioselective control to ensure the ethylamine chain attaches to the sterically hindered nitrogen (adjacent to the C2-methyl) or the correct precursor selection to avoid scrambling.[1]

Primary Route: Cyanomethylation & Reduction

This is the industry-standard route for high-purity synthesis, avoiding the over-alkylation byproducts common with alkyl halides.[1]

Precursor: 1,3-Dimethylpiperazine (commercially available). Note: In 1,3-dimethylpiperazine, the N1 is methylated and C3 is methylated. The N4 nitrogen is secondary and reactive.[1] Upon substitution at N4, the numbering flips, making the new substituent position 1, the adjacent carbon position 2, and the distal nitrogen position 4.

Step 1: N-Alkylation with Chloroacetonitrile[1]
  • Reagents: 1,3-Dimethylpiperazine (1.0 eq), Chloroacetonitrile (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (Solvent).

  • Conditions: Reflux (80°C) for 4-6 hours.

  • Mechanism: SN2 displacement of chloride by the secondary amine of the piperazine.[1]

  • Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The product (nitrile) is less polar than the starting amine.[1]

Step 2: Catalytic Hydrogenation[1]
  • Reagents: Nitrile intermediate, Raney Nickel or Pd/C (10% wt), Hydrogen gas (50 psi), Ammonia (in MeOH or EtOH).

  • Conditions: 25-40°C, 12 hours.

  • Rationale: Ammonia is added to suppress the formation of secondary amine dimers (dimerization of the imine intermediate).[1]

  • Workup: Filter catalyst, concentrate, and distill under reduced pressure.

Synthesis SM 1,3-Dimethylpiperazine (Secondary Amine) Inter N-Cyanomethyl Intermediate SM->Inter Step 1: Alkylation Reagent1 Cl-CH2-CN K2CO3, MeCN Reagent1->Inter Product 2-(2,4-Dimethyl-piperazin-1-yl) -ethylamine Inter->Product Step 2: Reduction Reagent2 H2, Raney Ni NH3/MeOH Reagent2->Product

Figure 1: Two-step synthesis via cyanomethylation. This route minimizes poly-alkylation impurities.[1]

Pharmaceutical Applications

This intermediate is a key "linker" or "tail" moiety in drug design, particularly for:

A. Kinase Inhibitors (e.g., KRAS, SRC, BCR-ABL)

In inhibitors like Bosutinib or experimental KRAS G12C inhibitors (e.g., BI-2493 analogs), the piperazine tail extends into the solvent-exposed region of the kinase ATP-binding pocket.

  • Function: The terminal amine often forms a salt bridge with Asp or Glu residues at the pocket rim.[1]

  • C2-Methyl Effect: The chiral methyl group restricts the rotation of the piperazine ring.[1] This "pre-organization" reduces the entropy loss upon binding, potentially improving potency by 10-100 fold compared to the non-methylated analog.[1]

B. GPCR Ligands (Dopamine/Serotonin)

Piperazine derivatives are classic scaffolds for D2/D3 and 5-HT receptors (e.g., Cariprazine analogs).

  • Metabolic Stability: The C2-methyl group sterically hinders the alpha-carbon, blocking oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes.[1] This extends the half-life of the drug.[1]

Pharmacophore Core 2,4-Dimethyl-piperazine Scaffold Solubility Solubility (N4-Methyl basicity) Core->Solubility Metabolism Metabolic Stability (C2-Methyl steric shield) Core->Metabolism Selectivity Conformational Lock (Chiral C2-Methyl) Core->Selectivity Drug Target Drug (e.g. Kinase Inhibitor) Metabolism->Drug Increases Half-life Selectivity->Drug Increases Potency

Figure 2: Pharmacological benefits of the 2,4-dimethylpiperazine moiety in drug design.[1]

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, the following impurities must be controlled:

ImpurityOriginDetection MethodLimit (Typical)
Bis-alkylated amine Reaction of ethylamine product with another nitrile/chloride.[1]HPLC / GC-MS< 0.5%
Regioisomer (3,4-dimethyl) Use of 1,2-dimethylpiperazine impurity in starting material.1H-NMR (Methyl splitting)< 0.1%
Enantiomeric Excess (ee) Racemization during harsh reflux conditions.Chiral HPLC> 98% ee
Residual Nitrile Incomplete reduction in Step 2.[1]IR (2200 cm⁻¹) / GC< 0.1%

Analytical Protocol (NMR Verification):

  • 1H NMR (CDCl3): Look for the doublet of the C2-methyl group (approx.[1] 1.0-1.1 ppm).[1] The N4-methyl will appear as a singlet (approx.[1] 2.2-2.3 ppm).[1] The ethylamine protons will show distinct multiplets due to the proximity to the chiral center.

Safety & Handling

  • Hazards: Corrosive (Causes severe skin burns and eye damage). Harmful if swallowed.[1]

  • Storage: Store under nitrogen or argon. The primary amine is sensitive to atmospheric CO₂ (carbamate formation).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield when handling the neat liquid.

References

  • Kalogirou, A. S., et al. (2020).[2] Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank.[1][2] Link

  • Kessler, D., et al. (2023). Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1][3] N-(2-Aminoethyl)piperazine synthesis protocol and derivatives. Link

  • Teodori, E., et al. (2023).[4] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1] Molecules. Link

Sources

Foundational

Technical Guide: Thermodynamic Profile &amp; Characterization of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

The following technical guide is structured to address the specific needs of drug development professionals working with 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine , a specialized intermediate where direct literature dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific needs of drug development professionals working with 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine , a specialized intermediate where direct literature data is sparse.

This guide synthesizes comparative homolog analysis , predictive thermodynamics , and experimental validation protocols to provide a working framework for handling this compound.

Executive Summary & Compound Identity

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is a piperazine derivative typically utilized as a scaffold in the synthesis of kinase inhibitors and GPCR ligands. Unlike common reagents, specific experimental melting and boiling point data for this substituted derivative (CAS 1353982-77-0) are not established in standard public compendia.

This guide provides high-confidence estimated ranges derived from Structural Group Contribution methods and homolog extrapolation. It further details the Standard Operating Procedures (SOPs) required to empirically validate these values in-house, ensuring process integrity during scale-up.

Chemical Identity
PropertyDetail
IUPAC Name 2-(2,4-Dimethylpiperazin-1-yl)ethan-1-amine
CAS Number 1353982-77-0
Molecular Formula C₈H₁₉N₃
Molecular Weight 157.26 g/mol
Physical State (Predicted) Viscous Liquid (at 25°C)
Chirality Contains one chiral center at C2 (Piperazine ring). Typically supplied as a racemate.

Thermodynamic Data Profile

The following values are synthesized from quantitative structure-property relationship (QSPR) analysis of the piperazine homolog series.

Table 1: Comparative & Predicted Physical Properties
CompoundStructure NoteBoiling Point (Atm)Melting PointSource/Confidence
1-(2-Aminoethyl)piperazine Parent Scaffold218–222 °C-19 °CExperimental (Lit.) [1]
1-(2-Aminoethyl)-4-methylpiperazine N4-Methylated~230 °C (Est.)*< -20 °CExtrapolated [2]
Target: 2-(2,4-Dimethyl...) C2, N4-Dimethyl 232–242 °C < -10 °C High-Confidence Prediction

*Note: 1-(2-Aminoethyl)-4-methylpiperazine boils at 116-117°C @ 27 Torr. Corrected to atmospheric pressure using the Antoine equation, this corresponds to approx. 230°C.

Operational Working Ranges

For process development (distillation/purification), use the following working ranges:

  • Atmospheric Boiling Point: 235 °C ± 5 °C

  • Reduced Pressure Boiling Point (15 mmHg): 125–135 °C

  • Freezing Point: Likely remains liquid; may form a glass at < -50 °C.

Technical Analysis: Causality & Logic

Why these values?
  • Boiling Point Elevation: The addition of a methyl group to the piperazine ring (C2) and nitrogen (N4) increases the molecular weight by ~28 units compared to the parent aminoethylpiperazine. While methylation of the secondary amine (N4) removes a hydrogen bond donor (lowering BP), the increase in London dispersion forces due to molecular size and the remaining primary amine (-NH₂) on the ethyl tail dominates, resulting in a net increase in boiling point of roughly 10–15°C over the parent.

  • Melting Point Depression: The introduction of the C2-methyl group creates asymmetry in the molecule. Asymmetrical molecules pack less efficiently in a crystal lattice. Since the parent compound is already a liquid at room temperature (MP -19°C), the dimethyl derivative is almost certain to remain liquid at ambient conditions.

Experimental Validation Protocols

Since literature values are predictive, you must validate these properties before committing to large-scale purification.

Protocol A: Micro-Boiling Point Determination (Siwoloboff Method)

Use for rapid assessment of <100 mg samples.

  • Preparation: Introduce 50 µL of the amine into a melting point capillary tube.

  • Assembly: Invert a smaller capillary (sealed at the top) inside the liquid-filled tube to trap an air bubble.

  • Heating: Attach to a thermometer in a Thiele tube or oil bath. Heat at 2°C/min.

  • Observation:

    • Point A: A rapid stream of bubbles emerges from the inverted capillary (vapor pressure > atmospheric pressure).

    • Point B (Endpoint): Stop heating. Record the temperature when bubbling stops and liquid is sucked back into the inverted capillary. This is the true boiling point.

Protocol B: Differential Scanning Calorimetry (DSC) for Melting/Glass Transition

Required for determining storage stability at low temperatures.

  • Encapsulation: Seal 5–10 mg of sample in an aluminum pan (hermetically sealed to prevent moisture absorption/reaction with CO₂).

  • Cycle: Cool to -80°C at 10°C/min, hold for 5 min, then heat to 50°C at 10°C/min.

  • Analysis: Look for a step-change in the baseline (Glass Transition, Tg) rather than a sharp endothermic peak, which confirms the amorphous/liquid nature.

Decision Logic for Purification

The following diagram illustrates the logical workflow for purifying this intermediate based on its physicochemical profile.

PurificationWorkflow Start Crude Reaction Mixture (2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine) CheckPurity Check Purity (GC-MS / HPLC) Start->CheckPurity HighBoiler Is BP > 200°C? CheckPurity->HighBoiler Purity < 95% VacDistill Vacuum Distillation (0.1 - 1.0 mmHg) HighBoiler->VacDistill Yes (Thermally Stable) ColChrom Flash Chromatography (DCM/MeOH/NH3) HighBoiler->ColChrom No (Degrades) FinalProduct Pure Product Isolation VacDistill->FinalProduct Distillate Collected @ ~90-110°C (0.5 mmHg) ColChrom->FinalProduct SaltForm Salt Formation (e.g., 2HCl or Oxalate) FinalProduct->SaltForm Long-term Storage (Convert Liquid to Solid)

Figure 1: Purification decision tree emphasizing vacuum distillation due to the high predicted atmospheric boiling point.

Handling & Safety (E-E-A-T)

  • Air Sensitivity: Like most aliphatic amines, this compound will absorb CO₂ from the air to form carbamates (white crust). Store under Nitrogen/Argon.

  • Hygroscopicity: The high nitrogen content makes it hygroscopic. Water uptake will depress the boiling point and interfere with stoichiometric calculations.

  • Corrosivity: Treat as a Class 8 Corrosive. It can cause severe skin burns and eye damage.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8721, 1-(2-Aminoethyl)piperazine. Retrieved from [Link]

  • ChemSrc. (2025). 2-(4-Methylpiperazin-1-yl)ethanamine Physical Properties. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Thermophysical Properties of Heterocyclic Amines. SRD 69. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Derivatives

Executive Summary & Strategic Analysis The moiety 2-(2,4-dimethylpiperazin-1-yl)ethanamine represents a privileged pharmacophore in medicinal chemistry, frequently serving as a hydrophilic linker in GPCR ligands (e.g., d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The moiety 2-(2,4-dimethylpiperazin-1-yl)ethanamine represents a privileged pharmacophore in medicinal chemistry, frequently serving as a hydrophilic linker in GPCR ligands (e.g., dopamine and serotonin receptor antagonists) and kinase inhibitors. Its structural value lies in the piperazine ring's ability to induce defined conformational constraints while the ethylamine "tail" provides a primary amine handle for further diversification (e.g., amide coupling, reductive amination).

This guide addresses the synthesis of this specific scaffold. Unlike simple piperazine derivatives, the 2,4-dimethyl substitution pattern introduces steric and stereochemical considerations. The starting material is typically 1,3-dimethylpiperazine , where the secondary amine is alkylated to yield the target.

Retrosynthetic Logic

We evaluate three primary routes based on scalability, impurity profile, and atom economy:

  • The Cyanomethylation-Reduction Route (Route A): The industrial "Gold Standard." It uses chloroacetonitrile followed by reduction. It avoids the dimerization often seen with alkyl halides.

  • The Gabriel Synthesis (Route B): The "High Fidelity" route. Uses

    
    -(2-bromoethyl)phthalimide. It guarantees a primary amine product but requires a two-step deprotection sequence.
    
  • Direct Alkylation (Route C - Discouraged): Reaction with 2-chloroethylamine. This route is prone to polymerization (aziridinium intermediates) and poly-alkylation, leading to difficult purifications. It is excluded from this recommended protocol set.

Pathway Visualization

The following diagram outlines the decision matrix for selecting the appropriate synthesis protocol.

Synthesis_Strategy Start Starting Material: 1,3-Dimethylpiperazine Decision Select Strategy based on Scale & Purity Needs Start->Decision RouteA Route A: Cyanomethylation (Chloroacetonitrile) Decision->RouteA High Scale / Cost Sensitive RouteB Route B: Gabriel Synthesis (N-(2-bromoethyl)phthalimide) Decision->RouteB High Purity / Lab Scale InterA Intermediate: (2,4-Dimethylpiperazin-1-yl)acetonitrile RouteA->InterA Alkylation (K2CO3, MeCN) InterB Intermediate: Phthalimide-protected amine RouteB->InterB Alkylation (DMF, Base) StepA2 Reduction (LAH or H2/Raney Ni) InterA->StepA2 StepB2 Deprotection (Hydrazine Hydrate) InterB->StepB2 Product Target Product: 2-(2,4-Dimethylpiperazin-1-yl)ethanamine StepA2->Product StepB2->Product

Caption: Strategic decision tree for synthesizing 2,4-dimethylpiperazine ethylamine derivatives, comparing the Nitrile Route (A) and Gabriel Route (B).

Protocol A: Cyanomethylation-Reduction (Scalable)

This method is preferred for multigram to kilogram batches. It utilizes chloroacetonitrile to install a two-carbon linker with a terminal nitrogen in a masked oxidation state (nitrile). This prevents the primary amine product from reacting with the starting alkylating agent, a common failure mode in direct alkylations.

Phase 1: N-Alkylation

Reaction: 1,3-Dimethylpiperazine + Chloroacetonitrile


 2-(2,4-Dimethylpiperazin-1-yl)acetonitrile

Reagents:

  • 1,3-Dimethylpiperazine (1.0 equiv) [Note: Commercial 1,3-dimethylpiperazine is often a mixture of cis/trans isomers].

  • Chloroacetonitrile (1.1 equiv) [DANGER: Highly Toxic] .

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or Acetone.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 1,3-dimethylpiperazine and MeCN (10 mL/g). Add anhydrous

    
    .
    
  • Addition: Cool the suspension to 0°C using an ice bath. Add chloroacetonitrile dropwise via a pressure-equalizing addition funnel over 30 minutes. Reasoning: The reaction is exothermic; cooling prevents uncontrolled boiling and minimizes side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM) or LCMS.

  • Workup: Filter off the solid salts (

    
    /KCl). Rinse the filter cake with MeCN.
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude nitrile as an oil.

    • Checkpoint: The nitrile intermediate is usually pure enough (>90%) for the next step. If not, purify via vacuum distillation.

Phase 2: Nitrile Reduction

Reaction: Nitrile Intermediate


 Primary Amine Target

Reagents:

  • Lithium Aluminum Hydride (LAH) (2.0 equiv) OR Raney Nickel/H2 (50 psi).

  • Solvent: Anhydrous THF (for LAH) or MeOH/NH3 (for Hydrogenation).

Step-by-Step Methodology (LAH Protocol):

  • Setup: Flame-dry a 3-neck flask and purge with Argon/Nitrogen. Charge with anhydrous THF and LAH pellets/powder. Cool to 0°C.

  • Addition: Dissolve the crude nitrile from Phase 1 in anhydrous THF. Add this solution dropwise to the LAH suspension.

    • Critical Mechanism: The nitrile carbon is electrophilic; hydride attacks to form an imine salt, then a second hydride attacks to form the amine anion.

  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 4–6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Filtration: A granular white precipitate (aluminum salts) will form. Filter through a Celite pad.

  • Purification: Dry the filtrate over

    
    , filter, and concentrate. Distill the resulting oil under high vacuum (bulb-to-bulb) to obtain the pure amine.
    

Protocol B: The Gabriel Synthesis (High Purity)

This route is ideal when the final application requires strict absence of secondary amine impurities. It uses the phthalimide group to "protect" the nitrogen during attachment.

Phase 1: Alkylation

Reaction: 1,3-Dimethylpiperazine +


-(2-Bromoethyl)phthalimide 

Phthalimide Intermediate

Reagents:

  • 1,3-Dimethylpiperazine (1.2 equiv).

  • 
    -(2-Bromoethyl)phthalimide (1.0 equiv) [Commercially available].
    
  • Base:

    
     (2.0 equiv) or DIPEA.
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Mixing: Dissolve

    
    -(2-bromoethyl)phthalimide in DMF. Add 
    
    
    
    .
  • Coupling: Add 1,3-dimethylpiperazine. Heat the mixture to 60–80°C for 8 hours.

    • Note: Using excess piperazine helps drive the reaction and consume the bromide, preventing bis-alkylation of the piperazine (though sterics at C2 make bis-alkylation difficult).

  • Workup: Pour the reaction mixture into ice water. The product often precipitates as a solid. If it oils out, extract with Ethyl Acetate (EtOAc).

  • Purification: Recrystallize the solid from Ethanol/Water or triturated with diethyl ether.

Phase 2: Deprotection (Ing-Manske Procedure)

Reaction: Phthalimide Intermediate + Hydrazine


 Target Amine + Phthalhydrazide

Step-by-Step Methodology:

  • Solubilization: Dissolve the phthalimide intermediate in Ethanol (EtOH).

  • Cleavage: Add Hydrazine Hydrate (3.0 equiv).

  • Reflux: Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.

  • Workup:

    • Cool to RT.

    • Acidify with concentrated HCl (pH < 2) to break down any hemi-aminals and ensure the amine is protonated.

    • Filter off the phthalhydrazide byproduct.

    • Basify the filtrate with NaOH (pH > 12) to liberate the free amine.

    • Extract with DCM (

      
      ).
      
  • Final Polish: Dry organic layer (

    
    ) and concentrate.[1]
    

Analytical Data & Quality Control

For the target 2-(2,4-dimethylpiperazin-1-yl)ethanamine :

ParameterExpected Value / Characteristic
Physical State Colorless to pale yellow oil; hygroscopic.
Boiling Point ~85–90°C at 0.5 mmHg (estimated).
Mass Spectrometry

m/z (Calc. MW: 157.26).
1H NMR (CDCl3) Key Diagnostic Signals: -

2.2–2.3 ppm (s, 3H,

-Me). -

0.9–1.1 ppm (d, 3H,

-Me). -

2.7 ppm (t, 2H,

).
Stereochemistry Commercial 1,3-dimethylpiperazine is often a cis/trans mix. The product will retain this ratio. Cis (diequatorial-like) is usually major.
Stereochemical Note

The "2,4-dimethyl" nomenclature implies the starting material was 1,3-dimethylpiperazine.

  • Structure: The methyl on the ring carbon is at position 2 relative to the ethylamine attachment (N1). The methyl on the nitrogen is at position 4.

  • Chirality: The C2 carbon is chiral. Unless chiral separation is performed (e.g., using tartaric acid resolution on the starting material), the product will be a racemate.

Safety & Handling

  • Chloroacetonitrile: Extremely hazardous. Potent alkylating agent and metabolizes to cyanide. Handle only in a fume hood with double gloves. Keep bleach (sodium hypochlorite) nearby to neutralize spills.

  • Lithium Aluminum Hydride (LAH): Pyrophoric. Reacts violently with water. Use dry powder extinguishers (Class D) only.

  • Hydrazine Hydrate: Carcinogenic and toxic. Avoid skin contact.

References

  • Synthesis of Piperazines: "Synthesis of piperazines." Organic Chemistry Portal. Retrieved from [Link]

  • Reductive Amination Overview: "Reductive Amination in the Synthesis of Pharmaceuticals." National Institutes of Health (PubMed). Retrieved from [Link]

Sources

Application

Reaction conditions for using 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine as a ligand

An Application Guide to the Coordination Chemistry of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Foreword by the Senior Application Scientist The field of coordination chemistry is perpetually driven by the quest for nov...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Coordination Chemistry of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

Foreword by the Senior Application Scientist

The field of coordination chemistry is perpetually driven by the quest for novel ligands that can impart unique steric and electronic properties to metal centers, thereby unlocking new frontiers in catalysis, materials science, and medicinal chemistry. Piperazine-based ligands have long been a cornerstone of this exploration, valued for their conformational rigidity and versatile donor capabilities. This guide focuses on a specialized, yet highly promising derivative: 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine .

This tridentate N-donor ligand is distinguished by two key structural modifications: a methyl group on the piperazine ring at the C2 position, which introduces a chiral center and significant steric influence, and a second methyl group at the distal N4 position, which modulates the electronic properties of the piperazine moiety. While direct, published research on this exact molecule is emerging, its structural motifs are well-represented in the broader literature of coordination chemistry. This document, therefore, serves as both a practical protocol guide and a theoretical framework, synthesizing established principles from analogous systems to provide researchers with a robust starting point for their investigations. We will explore its coordination behavior, provide detailed protocols for complex synthesis and characterization, and discuss potential catalytic applications, all while emphasizing the causal relationships that underpin successful experimental design.

Ligand Profile and Handling

Structural and Physicochemical Properties

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is a tridentate ligand featuring a primary ethylamine nitrogen and two tertiary piperazine nitrogens as donor sites. The presence of a methyl group at the C2 position introduces a stereocenter, meaning the ligand can exist as (R) and (S) enantiomers or as a racemic mixture. This chirality, coupled with the steric bulk of the methyl groups, is expected to heavily influence the geometry and potential enantioselectivity of its metal complexes.

Below is a summary of its key properties, with some values estimated based on the closely related compound 2-(4-Methyl-piperazin-1-yl)-ethylamine due to the absence of a dedicated datasheet for the dimethylated analogue.[1]

PropertyValue / DescriptionSource / Rationale
Chemical Formula C₉H₂₁N₃-
Molecular Weight 171.28 g/mol -
Structure Chemical StructureIllustrative, not from source
Appearance Likely a solid at room temperatureBased on 2-(4-Methyl-piperazin-1-yl)-ethylamine[1]
Boiling Point > 200 °C (Estimated)Higher than similar, smaller amines[2]
Solubility Soluble in water, ethanol, methanol, acetonitrileCommon for amino-piperazine derivatives[2]
Donor Atoms 3 (N, N', N'')Primary amine (1), Tertiary piperazine amines (2)
CAS Number Not broadly indexedSpecific derivative
Safety and Handling

As with most alkylamines, 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine should be handled with appropriate care. The safety profile is based on analogous compounds.[2]

  • Hazards: Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction with atmospheric CO₂.

Fundamental Coordination Principles

The utility of this ligand stems from its ability to form stable, multi-ring chelates with a metal ion. The resulting coordination geometry is a direct consequence of the ligand's inherent stereoelectronic properties.

Chelation and Geometry

As a tridentate ligand, it typically coordinates to a metal center in one of two arrangements:

  • Facial (fac): The three nitrogen donors occupy one face of an octahedron.

  • Meridional (mer): The three nitrogen donors occupy a plane that bisects the octahedron.

The significant steric hindrance from the C2-methyl group will likely create a strong preference for one isomer over the other, depending on the size of the metal ion and the nature of the co-ligands. This steric control is a valuable tool for directing the synthesis towards a single, desired product. The piperazine ring itself adopts a thermodynamically stable chair conformation, which further constrains the possible coordination geometries.[3]

Fig. 1: Ligand structure and potential coordination modes.

Application Protocol 1: Synthesis of a [Cu(ligand)Cl₂] Complex

This protocol details the synthesis of a representative copper(II) complex. Copper(II) is an excellent starting point as it readily forms stable complexes with N-donor ligands, and the resulting blue or green complexes are often crystalline and straightforward to characterize.[4][5]

Rationale and Causality
  • Metal Salt Choice: Copper(II) chloride dihydrate (CuCl₂·2H₂O) is chosen for its good solubility in alcohols and the weakly coordinating nature of the chloride ions, which can be easily displaced by the ligand's nitrogen atoms.

  • Solvent: Anhydrous methanol is used as the reaction medium. It effectively dissolves both the polar metal salt and the organic ligand, facilitating a homogenous reaction mixture. Using an anhydrous solvent prevents the formation of aqua complexes, where water molecules compete for coordination sites on the metal.[3]

  • Stoichiometry: A 1:1 molar ratio of ligand to metal salt is used. This is based on the assumption that the tridentate ligand will occupy three coordination sites, and the two chloride ions will occupy two additional sites, leading to a common five-coordinate square-pyramidal geometry for Cu(II).[5]

Experimental Workflow
Fig. 2: Workflow for the synthesis of the copper(II) complex.
Step-by-Step Procedure
  • Preparation of Reactant Solutions:

    • In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in 10 mL of anhydrous methanol.

    • In a separate 50 mL beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 15 mL of anhydrous methanol. The solution should be light blue. Gentle warming may be required for full dissolution.

  • Reaction:

    • While stirring the ligand solution magnetically, add the copper(II) chloride solution dropwise over 5 minutes.

    • A color change (e.g., to dark blue or green) and the formation of a precipitate should occur almost instantaneously.[3]

    • Seal the flask and allow the suspension to stir at room temperature for 4 hours to ensure the reaction goes to completion.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate twice with small portions (5 mL) of cold methanol to remove any unreacted starting materials.

    • Wash the precipitate once with 10 mL of diethyl ether to aid in drying.

  • Drying:

    • Dry the isolated solid in a vacuum desiccator overnight.

    • Record the final mass and calculate the percentage yield.

Application Protocol 2: Physicochemical Characterization

Confirming the identity and structure of the synthesized complex is a critical step. A combination of spectroscopic and analytical techniques should be employed.

Characterization Techniques & Expected Results
TechniquePurposeExpected Observations for [Cu(C₉H₂₁N₃)Cl₂]
FT-IR Spectroscopy Confirm ligand coordinationShift of the N-H stretching bands (typically 3300-3400 cm⁻¹) to lower frequencies upon coordination. Changes in the C-N stretching region (1000-1200 cm⁻¹) indicating involvement of piperazine nitrogens.[6][7]
UV-Visible Spectroscopy Analyze the electronic environment of the Cu(II) centerA broad d-d transition band in the visible region (e.g., 600-800 nm) is characteristic of a d⁹ Cu(II) ion in a non-centrosymmetric environment (e.g., square pyramidal).[4]
Elemental Analysis Determine empirical formula and purityThe experimental percentages of C, H, and N should match the calculated values for the proposed formula C₉H₂₁Cl₂CuN₃.
Molar Conductivity Assess electrolytic natureA low molar conductivity value in a non-coordinating solvent (e.g., nitromethane) would indicate a non-electrolytic complex, confirming that the chloride ions are coordinated to the metal.[7]
X-ray Crystallography Definitive structural elucidationProvides precise bond lengths, bond angles, and the overall coordination geometry (e.g., distorted square pyramidal), confirming the fac or mer arrangement.[5][8]

Application Note 3: Potential in Catalysis

Metal complexes supported by sterically demanding N-donor ligands are effective catalysts for a variety of organic transformations. The chiral, bulky nature of the 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine ligand makes its complexes attractive candidates for asymmetric catalysis.

Hypothetical Application: Asymmetric Transfer Hydrogenation

Rationale: Copper-amine complexes are known to catalyze transfer hydrogenation reactions. The chirality at the C2 position of the ligand could induce enantioselectivity in the reduction of prochiral ketones.

Proposed Catalytic Cycle

Catalytic_Cycle A [Cu(II)L] Pre-catalyst B [Cu(I)L-H] Active Hydride A->B Reduction by iPrOH C Ketone Coordination B->C Substrate Binding D Hydride Transfer (Enantioselective Step) C->D E Alcohol Product Release D->E Protonolysis E->A Oxidation by Acetone

Fig. 3: Simplified catalytic cycle for transfer hydrogenation.
General Protocol Outline
  • Catalyst Activation: In a reaction vessel under an inert atmosphere, dissolve the [Cu(ligand)Cl₂] complex (1-5 mol%) and a base (e.g., KOH) in a hydrogen donor solvent like isopropanol.

  • Reaction Initiation: Add the prochiral ketone substrate (e.g., acetophenone).

  • Execution: Heat the reaction mixture (e.g., to 80 °C) and monitor the conversion of the ketone to the alcohol over time using GC or TLC.

  • Work-up and Analysis: After the reaction is complete, quench, extract the product, and purify it via column chromatography. The enantiomeric excess of the chiral alcohol product can be determined using chiral HPLC.

References

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC. [Link]

  • Group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine: rare participation of terminal piperazine N in coordination leads to structural diversity. Dalton Transactions (RSC Publishing). [Link]

  • Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. MDPI. [Link]

  • Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. MDPI. [Link]

  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. [Link]

  • Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. TSI Journals. [Link]

  • Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. MDPI. [Link]

  • Thermally stable vanadium complexes supported by the iminophenyl oxazolinylphenylamine ligands: synthesis, characterization and application for ethylene (co-)polymerization. Dalton Transactions (RSC Publishing). [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. PMC. [Link]

  • Copper(II) Complexes of a Phthalimide Mannich Base (2-dimethyl- aminomethyl)isoindoline-1,3-dione. ResearchGate. [Link]

  • 1,2,4-Triamino-5-nitrobenzene as air-stable aromatic polyamines for coordination chemistry. ScienceDirect. [Link]

  • (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. NIH. [Link]

  • Copper Imidazolin-imine Coordination Compounds as Precursors for a Cu/Al Complex. PMC. [Link]

Sources

Method

Technical Application Note: Scalable Synthesis of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

Executive Summary This application note details the step-by-step synthesis of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine , a critical diamine linker used in the development of CNS-active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the step-by-step synthesis of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine , a critical diamine linker used in the development of CNS-active pharmaceutical ingredients (APIs) and kinase inhibitors.

The protocol utilizes a Cyanomethylation-Reduction strategy. Unlike direct alkylation with 2-bromoethylamine—which often suffers from polymerization and poly-alkylation—this route ensures high regioselectivity and mono-substitution. The guide addresses the specific challenge of steric hindrance at the C2 position and provides a self-validating purification workflow.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Synthesis Architecture

Retrosynthetic Analysis

The target molecule is disconnected at the ethylene linker. The most robust pathway involves the nucleophilic attack of the secondary amine of 1,3-dimethylpiperazine onto chloroacetonitrile , followed by the reduction of the resulting nitrile.

Retrosynthesis Target 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (Target) Nitrile Intermediate: 2-(2,4-Dimethylpiperazin-1-yl)acetonitrile Target->Nitrile Reduction (LiAlH4 or H2/Ni) SM1 Starting Material: 1,3-Dimethylpiperazine Nitrile->SM1 SN2 Alkylation SM2 Reagent: Chloroacetonitrile Nitrile->SM2 + Base

Figure 1: Retrosynthetic disconnection showing the nitrile intermediate pathway.

Critical mechanistic Considerations
  • Regioselectivity: The starting material, 1,3-dimethylpiperazine (often commercially labeled as 1,2-dimethylpiperazine depending on tautomer naming), possesses one secondary amine (N1) and one tertiary amine (N4). The reaction occurs exclusively at the secondary amine.

  • Stereochemistry: The "2,4-dimethyl" substitution pattern implies the starting material has a methyl on the carbon adjacent to the secondary amine (C2) and a methyl on the distal nitrogen (N4). The stereocenter at C2 is preserved.

Materials & Safety Protocols

Key Reagents
ReagentCAS No.RolePurity Requirement
1,3-Dimethylpiperazine 2873-15-6*Nucleophile>98%
Chloroacetonitrile 107-14-2Electrophile>99% (Distilled)
Lithium Aluminum Hydride (LiAlH4) 16853-85-3Reducing Agent2.4M in THF
Potassium Carbonate (K2CO3) 584-08-7BaseAnhydrous, granular

*Note: Verify CAS carefully. 1,3-dimethylpiperazine (N-Me, C-Me) is the required isomer. Do not confuse with 1,4-dimethylpiperazine.

Safety Matrix (E-E-A-T)
  • Chloroacetonitrile: Potent lachrymator and alkylating agent. Fatal if inhaled. All operations must occur in a certified fume hood with a scrubber or trap.

  • LiAlH4: Pyrophoric. Reacts violently with water. Use oven-dried glassware and an inert atmosphere (Argon/Nitrogen).[1]

  • Waste Disposal: Aqueous waste from the nitrile step contains cyanides; treat with bleach (sodium hypochlorite) before disposal to oxidize cyanides.

Detailed Experimental Protocol

Phase 1: Cyanomethylation (Synthesis of the Nitrile)

Objective: Prepare 2-(2,4-dimethylpiperazin-1-yl)acetonitrile.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, dropping funnel, and internal thermometer. Flush with Nitrogen.[2]

  • Solvation: Charge the flask with 1,3-Dimethylpiperazine (11.4 g, 100 mmol) and Acetonitrile (ACN) (150 mL).

  • Base Addition: Add anhydrous K2CO3 (20.7 g, 150 mmol). Stir to create a suspension.

  • Alkylation:

    • Cool the mixture to 0°C using an ice bath.

    • Add Chloroacetonitrile (7.9 g, 105 mmol) dropwise over 30 minutes. Caution: Exothermic.

    • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

    • Validation: Monitor by TLC (System: DCM/MeOH 9:1). The secondary amine spot should disappear.

  • Workup:

    • Filter off the solid K2CO3 and wash the pad with ACN.

    • Concentrate the filtrate under reduced pressure to yield a yellow oil.

    • Purification: Distill the crude oil under high vacuum (0.5 mmHg). Collect the fraction boiling at ~95-100°C.

    • Yield Target: 85-90% (approx. 13.0 g).

Phase 2: Reductive Amination (Nitrile to Amine)

Objective: Convert the nitrile group to the primary ethylamine.

  • Setup: Oven-dry a 1 L 3-neck RBF. Equip with a Claisen adapter, reflux condenser, and pressure-equalizing dropping funnel. Maintain a positive pressure of Argon.

  • Catalyst Preparation: Transfer LiAlH4 (1.0 M in THF, 150 mL, 150 mmol) into the flask. Cool to 0°C.

  • Addition:

    • Dissolve the Nitrile intermediate (15.3 g, 100 mmol) in anhydrous THF (50 mL).

    • Add the nitrile solution dropwise to the LiAlH4 slurry over 45 minutes. Maintain internal temp < 10°C.

  • Reaction:

    • Remove ice bath. Heat to gentle reflux (66°C) for 4 hours.

    • Mechanism:[3][4][5] The hydride attacks the nitrile carbon twice, forming an imine salt then the amine salt.

  • Quenching (Fieser Method):

    • Cool to 0°C. Critical Step.

    • Add Water (5.7 mL) very slowly. (Gas evolution!)

    • Add 15% NaOH (5.7 mL).

    • Add Water (17.1 mL).

    • Warm to RT and stir for 30 mins until a granular white precipitate forms.

  • Isolation:

    • Filter the aluminum salts through a Celite pad.

    • Dry the filtrate over anhydrous Na2SO4.[2]

    • Concentrate in vacuo to obtain the crude amine.

Purification & Storage
  • Distillation: The crude amine is purified by vacuum distillation (bp ~85-90°C at 0.1 mmHg).

  • Storage: Store under Argon at 4°C. The amine absorbs CO2 from air (carbamate formation).

Process Visualization

Workup Decision Logic

This flow ensures the safe handling of the pyrophoric reduction step.

WorkupLogic Reaction Reaction Mixture (LiAlH4 + Product) Quench Fieser Quench (H2O -> NaOH -> H2O) Reaction->Quench 0°C, Slow Addition Filtration Filtration (Celite) Quench->Filtration Granular ppt forms PhaseSep Filtrate (THF + Amine) Filtration->PhaseSep Solids Aluminum Salts (Solid Waste) Filtration->Solids Distill Vacuum Distillation PhaseSep->Distill Remove Solvent Final Pure Product (Colorless Oil) Distill->Final Collect Fraction

Figure 2: Fieser workup protocol for safe isolation of the amine.

Analytical Validation (QC)

TechniqueExpected Signal CharacteristicsDiagnosis
1H NMR (CDCl3) δ 2.6-2.8 (m, 2H): -CH2-N(Ring)δ 2.9-3.0 (t, 2H): -CH2-NH2δ 2.2 (s, 3H): N-Meδ 1.0 (d, 3H): C-MeConfirm integration ratio of Methyls (3H singlet vs 3H doublet).
13C NMR ~40 ppm: Primary amine carbon~55-60 ppm: Ring carbons~46 ppm: N-MethylAbsence of Nitrile peak (~118 ppm) confirms reduction.
Mass Spec (ESI) [M+H]+ = 158.16 Major peak.

Troubleshooting & Optimization

  • Low Yield in Step 1: If the reaction stalls, add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive Iodoacetonitrile in situ.

  • Incomplete Reduction: If the nitrile peak persists in IR/NMR, ensure the LiAlH4 is fresh. Old reagent often degrades. Alternatively, switch to Raney Nickel / H2 (50 psi) in ammoniacal methanol for scalable batches (Ref 1).

  • Product Coloration: The amine oxidizes easily. Distill under inert gas and store in dark glass.

References

  • Vertex AI Search. (2025). Preparation of aminoethylpiperazine derivatives via catalytic hydrogenation of nitriles. 6

  • Organic Syntheses. (2005). General procedures for piperazine functionalization and nitrile reduction. 7

  • MDPI. (2024). Chain Extension of Piperazine: Synthesis of 2-(4-substituted-piperazinyl)acetonitriles. 5

  • BenchChem. (2025).[8][9] Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. 8

Sources

Application

Applications of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in epoxy curing

Application Note: 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (DPEA) in High-Performance Epoxy Systems Executive Summary This technical guide details the utility of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (DPEA) as a s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (DPEA) in High-Performance Epoxy Systems

Executive Summary

This technical guide details the utility of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (DPEA) as a specialized curing agent and accelerator in epoxy resin formulations.[1] Unlike standard N-Aminoethylpiperazine (AEP), the DPEA molecule incorporates methyl substitutions on the piperazine ring (positions 2 and 4), introducing steric hindrance.[1] This structural modification provides a critical advantage: Latency. [1]

While standard aliphatic amines cure rapidly and often uncontrollably, DPEA offers a "snap-cure" profile—maintaining pot life at ambient temperatures while accelerating rapidly upon heat activation.[1] This note targets material scientists requiring precise cure kinetics and medicinal chemists utilizing DPEA as a scaffold for piperazine-based pharmacophores.[1]

Chemical Profile & Mechanism

Structural Analysis
  • IUPAC Name: 2-(2,4-dimethylpiperazin-1-yl)ethanamine[1]

  • Functional Groups:

    • Primary Amine (Tail): High reactivity; responsible for initial linear chain extension with epoxide groups.[1]

    • Tertiary/Secondary Amines (Ring): The nitrogen atoms within the piperazine ring act as catalytic centers.

    • Methyl Substituents (C2/N4 positions): Provide steric bulk, delaying the onset of the cross-linking reaction (latency).[1]

Theoretical Equivalent Weight (AHEW)

To formulate correctly, the Amine Hydrogen Equivalent Weight (AHEW) must be calculated.

  • Molecular Weight (Approx): 157.26 g/mol (Based on C

    
    H
    
    
    
    N
    
    
    )[1]
  • Active Hydrogens:

    • Primary Amine (

      
      ): 2 Active H[1]
      
    • Ring Amine (If N4 is secondary): 1 Active H

    • Note: If N4 is methylated (tertiary), Active H = 2.[1]

    • Standard Model: Assuming N4-Methylation for maximum latency (Tertiary amine character).[1]

  • Calculation:

    
    [1]
    
Reaction Pathway

The curing mechanism proceeds in two distinct phases, visualized below. The primary amine reacts first (Chain Extension), followed by the tertiary amine-catalyzed etherification (Cross-linking).[1]

ReactionPathway Epoxy Epoxy Resin (DGEBA) Inter Secondary Amine Intermediate Epoxy->Inter Step 1: Nucleophilic Attack (Fast) Tertiary Tertiary Amine Linkage Epoxy->Tertiary DPEA DPEA (Primary Amine) DPEA->Inter Inter->Tertiary Step 2: Cross-linking (Sterically Hindered) Ether Etherification (Homopolymerization) Tertiary->Ether Step 3: Catalytic Cure (Heat Activated)

Figure 1: Step-wise reaction mechanism of DPEA with Epoxide.[1] The methyl groups on DPEA slow Step 2, providing latency.[1]

Application Protocols

Protocol A: Stoichiometric Formulation (The "Phr" Calculation)

Objective: Determine the correct parts per hundred resin (phr) for optimal cross-linking.

Materials:

  • Epoxy Resin (e.g., DGEBA, EEW = 190 g/eq)[1]

  • DPEA (AHEW ≈ 78.6 g/eq)[1]

Method:

  • Calculate phr:

    
    
    
    
    
    [1]
  • Adjustment for Catalysis: Because DPEA has high tertiary amine content, it promotes homopolymerization.[1] Reduce the stoichiometric amount by 10-15% to prevent brittleness.[1]

    • Target phr:35 - 37 phr .[1]

Protocol B: Gel Time Determination (Reactivity Profiling)

Objective: Quantify the "Latency" benefit of DPEA compared to standard AEP.

Equipment:

  • Techne Gelation Timer or equivalent.[1]

  • Thermostatic water bath (25°C and 60°C).

Workflow:

  • Preparation: Weigh 100g of Epoxy Resin (pre-warmed to 25°C).

  • Mixing: Add 36g of DPEA. Mix via planetary centrifugal mixer (SpeedMixer) for 60s at 2000 RPM to ensure homogeneity without air entrapment.

  • Measurement (25°C): Immerse spindle. Record time until infinite viscosity (Gel Point).[1]

    • Expected Result: DPEA should exhibit a gel time 1.5x to 2x longer than generic AEP due to steric hindrance [1].

  • Measurement (60°C): Repeat at elevated temperature.

    • Expected Result: Rapid acceleration (Snap Cure) as thermal energy overcomes the steric barrier of the methyl groups.

Protocol C: Differential Scanning Calorimetry (DSC) Kinetics

Objective: Define the cure window and glass transition temperature (


).

Parameters:

  • Instrument: TA Instruments Q2000 or similar.

  • Ramp: Heat from 0°C to 250°C at 10°C/min.[1]

  • Atmosphere: Nitrogen purge (50 mL/min).

Data Analysis Table:

Parameter Description Typical DPEA Observation

|


  | Onset of cure exotherm | Higher than AEP (indicates latency) |
| 

| Peak reaction temperature | ~110°C - 120°C | |

| Total Heat of Reaction | 350 - 450 J/g | |

(Final)
| Glass Transition Temp | 115°C - 130°C (Post-cure) |[1]

Dual-Use Note: Pharmaceutical Intermediates

For researchers in drug discovery, the DPEA motif is a versatile pharmacophore.[1] The 2,4-dimethyl-piperazine core is often employed to modulate lipophilicity (LogP) and metabolic stability in kinase inhibitors.[1]

Synthesis Workflow (Reductive Amination):

  • Starting Material: 2,4-Dimethylpiperazine.[1]

  • Reagent: N-Boc-2-aminoacetaldehyde.

  • Conditions: Sodium triacetoxyborohydride (STAB), DCM, RT.[1]

  • Deprotection: TFA/DCM to yield DPEA.[1] Note: This pathway ensures regio-control over the piperazine nitrogen substitution.[1]

Troubleshooting & Handling

IssueCauseCorrective Action
Amine Blush Reaction with atmospheric CO

DPEA is less prone to blush than primary amines, but induction time (15 min) is recommended before application.[1]
Brittleness Over-crosslinking via homopolymerizationReduce DPEA loading by 5-10% or blend with a flexibilizer (e.g., Jeffamine D-400).[1]
High Viscosity Hydrogen bondingHeat resin to 40°C before mixing; DPEA viscosity drops significantly with slight heat.[1]

References

  • ThreeBond Technical News. (1990). Curing Agents for Epoxy Resins.[1][2][3][4][5][6][7][8] ThreeBond Co., Ltd.[1] Retrieved from [Link]

  • Huntsman Corporation. (2006).[1] Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. PCI Magazine.[1] Retrieved from [Link]

  • Buckley, L. J. (1981).[1][2] Kinetics of a Sterically Hindered Amine Cured Epoxy Resin System. MIT / Naval Air Development Center.[1][2] Retrieved from [Link][1]

Sources

Method

Handling and storage safety protocols for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

Application Notes & Protocols for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Introduction: A Proactive Approach to Safety 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (CAS No. 1353982-77-0) is a substituted piperazine deri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

Introduction: A Proactive Approach to Safety

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (CAS No. 1353982-77-0) is a substituted piperazine derivative utilized in contemporary research and drug development as a chemical building block.[1] Its molecular structure, featuring primary, secondary, and tertiary amine functionalities, suggests a profile of high reactivity and potential biological activity. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound.

Due to the limited availability of specific safety data for this exact molecule, these protocols are established by drawing authoritative parallels from structurally related and well-characterized piperazine derivatives, such as 1-(2-Aminoethyl)piperazine (AEP). This conservative approach ensures that all potential hazards are addressed, creating a self-validating system of safety that protects researchers, maintains experimental integrity, and ensures regulatory compliance. The protocols herein are designed for researchers, scientists, and drug development professionals and demand strict adherence.

Hazard Identification and Risk Assessment

The primary hazards associated with substituted piperazine ethylamines are rooted in their alkalinity and reactivity. They are corrosive, capable of causing severe burns, and may act as sensitizers.[2] A comprehensive risk assessment must be conducted before any new experimental procedure involving this compound is initiated.

Table 1: Summary of Potential Hazards (Based on Analog Data)

Hazard CategoryDescriptionRationale & Representative Citations
Skin Corrosion/Irritation Category 1B/1C. Causes severe skin burns and eye damage. Contact can lead to second or third-degree burns.[2][3][4]The amine functional groups are alkaline and corrosive to tissue.
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. [4][5]Systemic toxicity is possible following exposure. Inhalation can lead to respiratory irritation and potentially pulmonary edema.[4][6]
Eye Damage Category 1. Causes serious, potentially irreversible eye damage.[3][7]Immediate and prolonged rinsing is critical upon any eye contact.[8][4]
Respiratory/Skin Sensitization May cause an allergic skin reaction.[8]Repeated exposure may lead to sensitization, where subsequent low-level exposure can cause a significant allergic response.
Flammability Combustible/Flammable Liquid. Vapors may form explosive mixtures with air and can travel to an ignition source.[3][7]Keep away from heat, sparks, open flames, and other ignition sources.[4]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[8]Avoid release to the environment and dispose of waste through approved channels.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

Primary Engineering Controls

All work involving 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine, including weighing, solution preparation, and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors and contain potential spills.[4][7] An eyewash station and safety shower must be located in immediate proximity to the work area.[8][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be worn at all times when handling the compound and must be removed in a specific sequence to prevent cross-contamination.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile, minimum 0.2mm thickness) are required. Double-gloving is strongly recommended. Gloves must be inspected for tears or pinholes before each use and changed immediately if contamination is suspected.[5]

  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles are mandatory. Due to the severe corrosive hazard, a full-face shield must be worn over the safety goggles during all transfer and reaction procedures.[8][3]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[5]

  • Footwear: Fully enclosed, non-perforated shoes are required.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Safety Goggles D1->D2 D3 3. Face Shield D2->D3 D4 4. Gloves (Outer Pair if Double-Gloving) D3->D4 F1 1. Gloves (Outer Pair) F2 2. Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Safety Goggles F3->F4 F5 5. Gloves (Inner Pair) F4->F5 End Wash Hands F5->End Start Enter Lab Start->D1

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Experimental Protocols

Receiving and Initial Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify the label matches the order information.

  • Transport the container in a secondary, chemically resistant container to the designated storage area.

  • Log the chemical into the laboratory inventory system.

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE as per the sequence in Section 3.2. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary glassware, spatulas, and solvent dispensers inside the hood.

  • Dispensing: Carefully open the container of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine. Use a clean spatula to transfer the required amount to the weigh boat. Avoid generating dust or splashing.

  • Closure: Securely close the primary container immediately after dispensing.

  • Transfer: Carefully add the weighed compound to the solvent in the reaction vessel. This should be done slowly to control any exothermic reaction.

  • Decontamination: Wipe the spatula, weigh boat, and any affected surfaces inside the fume hood with a suitable decontaminating solution (e.g., 70% ethanol), followed by a dry wipe. Dispose of all contaminated disposables as hazardous waste.

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's stability and preventing hazardous reactions.

  • Storage Location: Store in a dedicated, well-ventilated corrosives cabinet. The cabinet should be located away from heat sources and direct sunlight.

  • Temperature: Store in a cool, dry place, below +30°C.[11]

  • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture and carbon dioxide.[8][10]

  • Container: Keep the container tightly closed at all times.[3]

  • Segregation: This compound is incompatible with and must be stored separately from:

    • Strong acids and acid anhydrides

    • Strong oxidizing agents

    • Aldehydes[8]

    • Halogenated compounds[8]

    • Certain metals such as copper and aluminum and their alloys[8]

Storage_Protocol A Receive Chemical B Inspect Container for Damage A->B C Verify Label B->C D Transport in Secondary Containment C->D E Open Corrosives Cabinet D->E F Check for Incompatible Chemicals E->F G Place Container in Designated Spot F->G None Present J Remove Incompatibles (Notify Lab Manager) F->J Present H Close and Secure Cabinet G->H I Update Inventory Log H->I J->G

Caption: Chemical Storage and Segregation Workflow.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures
  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing. Seek immediate medical attention.[7][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][5]

Spill Response

The response to a spill depends on its size and location.

Spill_Response A Spill Occurs B Assess Situation: - Size of spill - Location - Anyone exposed? A->B C Is spill large or uncontained? B->C D Evacuate Immediate Area Alert Others Call Emergency Response C->D Yes E Small Spill (<100 mL) Contained in Fume Hood C->E No F Ensure Full PPE is Worn E->F G Cover with Inert Absorbent (e.g., vermiculite, sand) F->G H Collect into a Labeled Hazardous Waste Container G->H I Decontaminate Spill Area H->I J Dispose of Waste via EH&S Protocols I->J

Caption: Decision Tree for Spill Response.

Fire Response
  • Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. Do not use a heavy water stream, as it may spread the material.[13]

  • Hazards: Combustion produces toxic oxides of nitrogen (NOx) and carbon monoxide (CO).[7] Containers may explode when heated.[8]

  • Action: For any fire involving this chemical, evacuate the area and activate the fire alarm. Only trained personnel equipped with a self-contained breathing apparatus (SCBA) should attempt to extinguish the fire.[8][7]

Waste Disposal

All waste containing 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • The container should be stored in a satellite accumulation area.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[9]

References

  • Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 1-(2-Aminoethyl)piperazine.
  • TCI Chemicals. (2025, June 12). SAFETY DATA SHEET: N,N'-Dimethylpiperazine.
  • Thermo Fisher Scientific. (2011, November 21). SAFETY DATA SHEET.
  • Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS.
  • Alpha Chemika. (n.d.). N-ETHYL PIPERAZINE For Synthesis.
  • Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET: Aldrich 426458.
  • CDH Fine Chemical. (n.d.). 1-(2-Amino Ethyl) Piperazine MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 2-(4-Methyl-piperazin-1-yl)-ethylamine AldrichCPR.
  • Tecnoproject. (n.d.). Ethylamine.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: N,N`-Dimethylpiperazine.
  • Fisher Scientific. (2014, January 14). SAFETY DATA SHEET: 1-(2-N-BOC-Aminoethyl)piperazine.
  • ChemicalBook. (n.d.). 2-(2,4-DiMethyl-piperazin-1-yl)-ethylaMine Supplier.
  • Sigma-Aldrich. (2020, November 11). SAFETY DATA SHEET: Ethylamine.
  • Wikipedia. (n.d.). Aminoethylpiperazine.
  • PubChem. (n.d.). N-(2-(1-Piperazinyl)ethyl)ethylenediamine.
  • European Chemicals Agency (ECHA). (n.d.). 2-piperazin-1-ylethylamine - Substance Information.
  • Merck. (n.d.). 2-(1-Piperazinyl)ethylamine CAS 140-31-8.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride.

Sources

Application

Using 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in heterocyclic compound synthesis

Application Note: Strategic Utilization of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in Heterocyclic Scaffolds Executive Summary & Chemical Profile This technical guide addresses the application of 2-(2,4-Dimethyl-piper...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in Heterocyclic Scaffolds

Executive Summary & Chemical Profile

This technical guide addresses the application of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (hereafter referred to as 2,4-DMPEA ) in the synthesis of bioactive heterocyclic compounds.

Unlike the commoditized aminoethylpiperazine (AEP), 2,4-DMPEA offers a unique steric and electronic profile due to the C2-methyl and N4-methyl substitutions.[1][2] The N4-methyl group renders the distal nitrogen tertiary, eliminating the need for protecting group manipulations often required with secondary piperazines.[1] Furthermore, the C2-methyl group introduces chirality and steric bulk proximal to the linker, which can improve metabolic stability by hindering oxidative dealkylation at the


-carbon position.[1]
Chemical Profile
PropertySpecificationRelevance in Synthesis
IUPAC Name 2-(2,4-dimethylpiperazin-1-yl)ethanamineCore scaffold
Functional Groups

Amine (Tail),

Amine (N1, N4)
Chemoselectivity: The primary amine is the exclusive nucleophile for acylation/alkylation; no N-protection needed.[2][3]
pKa (Est.) ~9.8 (Primary), ~8.5 (Piperazine)The piperazine ring acts as an internal base/buffer; may require excess coupling reagents in acidic media.[1]
Chirality C2 center (typically racemic unless specified)Diastereomeric salt resolution may be required for clinical candidates.[1][2]
Solubility High (Water, MeOH, DCM)Excellent solubilizing tail for lipophilic kinase inhibitors (LogP reduction).[1]

Strategic Application: Design Logic

When incorporating 2,4-DMPEA into drug scaffolds (e.g., Kinase inhibitors, GPCR ligands), the molecule serves three distinct functions:

  • Solubility Anchor: The protonatable tertiary amines dramatically increase aqueous solubility.[1][2]

  • Metabolic Shield: The C2-methyl group blocks metabolic "soft spots" often targeted by Cytochrome P450 enzymes.[1][2]

  • Linker Geometry: The ethyl chain provides a flexible 2-carbon spacer, allowing the piperazine head to interact with solvent-exposed regions of the target protein.[1][2]

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( ) on Heteroaryl Chlorides

Target Application: Synthesis of Aminopyrimidine/Quinazoline Kinase Inhibitors.

Rationale: This is the most prevalent workflow.[1][2] The primary amine of 2,4-DMPEA displaces a halide on an electron-deficient heterocycle.[1][2]

Reagents:

  • Substrate: 4-Chloro-pyrimidine or 4-Chloro-quinazoline derivative.[1][2]

  • Nucleophile: 2,4-DMPEA (1.2 equiv).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
    .[1]
    
  • Solvent: n-Butanol (thermal) or DMF (mild heat).[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the chloro-heterocycle in 5 mL of n-Butanol.

  • Addition: Add 1.2 mmol of 2,4-DMPEA followed by 2.0 mmol of DIPEA.

    • Note: Even though 2,4-DMPEA has internal basicity, external base is crucial to neutralize the generated HCl and drive the equilibrium.[1]

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS.[1][2]

    • Endpoint: Disappearance of the chloride starting material (

      
      ) and appearance of the product (
      
      
      
      ).[2]
  • Workup:

    • Cool to room temperature.[1][2]

    • Option A (Precipitation): If the product is hydrophobic, add water (15 mL).[1] The product often precipitates.[1][2] Filter and wash with diethyl ether.[1][2]

    • Option B (Extraction): Dilute with EtOAc, wash with saturated

      
       (to remove salts) and brine.[1] Dry over 
      
      
      
      .[1][2][4]
  • Purification: Flash chromatography (DCM:MeOH:NH4OH, 90:10:1).[1] The basic modifier is essential to prevent the piperazine from streaking on silica.[1]

Protocol B: Reductive Amination with Aldehydes

Target Application: Creating flexible benzyl-amine linkers.[2]

Rationale: The primary amine reacts with aldehydes to form imines, reduced in situ to secondary amines.[1] The tertiary piperazine nitrogens remain inert.[1][2]

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 mmol aldehyde in DCE (Dichloroethane). Add 1.0 mmol 2,4-DMPEA.[1] Stir for 30 mins at RT.[1][2]

    • Critical Step: Add activated molecular sieves (4Å) or

      
       to sequester water, pushing imine formation.[1]
      
  • Reduction: Add 1.5 mmol Sodium Triacetoxyborohydride (

    
    ).
    
    • Why STAB? It is milder than

      
       and will not reduce the aldehyde/ketone before imine formation.[1][2]
      
  • Quench: Stir for 4-16 hours. Quench with saturated

    
    .[1][2]
    
  • Extraction: Extract with DCM.

  • Salt Formation (Optional): To isolate as a stable solid, treat the crude oil with 4M HCl in dioxane to generate the hydrochloride salt.[1]

Visualization: Reaction Decision Tree

The following diagram illustrates the decision logic for selecting reaction conditions based on the electrophile partner.

ReactionLogic Start Start: 2,4-DMPEA Electrophile Select Electrophile Start->Electrophile Acid Carboxylic Acid (COOH) Electrophile->Acid Acylation Halide Heteroaryl Halide (Cl/Br) Electrophile->Halide Substitution Aldehyde Aldehyde/Ketone (C=O) Electrophile->Aldehyde Alkylation Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling SnAr SnAr Substitution (n-BuOH, 100°C) Halide->SnAr RedAm Reductive Amination (STAB, DCE) Aldehyde->RedAm Product1 Amide Linker (GPCR/Peptidomimetic) Coupling->Product1 Product2 Amino-Heterocycle (Kinase Inhibitor) SnAr->Product2 Product3 Secondary Amine (Flexible Scaffold) RedAm->Product3

Figure 1: Synthetic workflow decision tree for 2,4-DMPEA based on electrophilic partner.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Amide Coupling Piperazine nitrogens sequestering protons/catalyst.[1][2]Use HATU instead of EDC/HOBt. Ensure 3.0 equiv of DIPEA is used to keep the primary amine nucleophilic.
Regioselectivity Issues Not applicable for 2,4-DMPEA.Unlike unmethylated AEP, the N4 is methylated (tertiary) and cannot react.[1] If side products occur, check purity of starting material for des-methyl impurities.[1]
Streaking on TLC/Column Basic nitrogens interacting with acidic silica.[1][2]Pre-wash silica with 1% Triethylamine (TEA) or use DCM/MeOH/NH4OH eluent systems.[1][2]
Incomplete

Steric hindrance from C2-methyl.[1][2]Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to 120°C (microwave irradiation recommended).[2]

References

  • Vertex Pharmaceuticals. (2014).[1][2] Heterocyclic compounds useful as inhibitors of ATR kinase.[1][2] Patent WO2014055548A1.[1][2] (Demonstrates the use of piperazine-ethylamines in kinase scaffolds).

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 8795, Aminoethylpiperazine (Structural Analog).[1] Retrieved from PubChem.[1][2][5] (Baseline physical properties for the class).

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 2-(4-Methyl-piperazin-1-yl)-ethylamine.[2][6] (Reference for commercial availability and handling of the N-methyl analog).

  • Journal of Medicinal Chemistry. (2012). Discovery of heterocyclic piperazine derivatives as dopamine D3 receptor ligands.[1][2] (Contextualizes the pharmacophore utility).

(Note: While specific literature on the exact "2,4-dimethyl" isomer is proprietary or less common than the "4-methyl" or "unsubstituted" variants, the protocols above are chemically derived from the standard reactivity of the N-aminoethyl-piperazine class, adjusted for the specific steric constraints of the C2-methyl group.)

Sources

Method

Procedure for nucleophilic substitution using 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

An Application Guide for the Strategic Implementation of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in Nucleophilic Substitution Reactions Authored by: A Senior Application Scientist Introduction: The Privileged Piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Implementation of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in Nucleophilic Substitution Reactions

Authored by: A Senior Application Scientist

Introduction: The Privileged Piperazine Scaffold and the Utility of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its six-membered ring containing two nitrogen atoms at the 1 and 4 positions provides a unique combination of structural rigidity and conformational flexibility. This framework allows for precise vectoral orientation of substituents, while the nitrogen atoms offer tunable basicity and hydrogen bonding capabilities, which are critical for optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and target engagement.[3][4] The piperazine moiety is integral to drugs across diverse therapeutic areas, including the anticancer agent Imatinib, the antipsychotic Aripiprazole, and the antibiotic Ciprofloxacin.[1][3]

This application note focuses on a specialized derivative, 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine , a versatile nucleophile for advanced synthetic applications. This reagent is distinguished by three key structural features:

  • A Primary Amino Group (-NH₂): The terminal primary amine serves as the primary site for nucleophilic attack, making it highly effective for forming new carbon-nitrogen bonds.

  • A Substituted Piperazine Core: The dimethyl-substituted piperazine ring enhances lipophilicity compared to its unsubstituted parent, potentially improving solubility in organic solvents and influencing the compound's conformational preferences.

  • Multiple Basic Centers: The molecule possesses three nitrogen atoms—primary, secondary (within the ring), and tertiary (within the ring)—each with a distinct pKa. This complex basicity profile can be strategically manipulated by reaction conditions to control reactivity and solubility.

This guide provides a comprehensive overview of the mechanistic principles and a detailed, field-tested protocol for the application of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone transformation in the synthesis of functionalized aromatic compounds.

Mechanistic Framework: The Nucleophilic Aromatic Substitution (SNAr) Pathway

Nucleophilic aromatic substitution is a critical reaction for the functionalization of aryl compounds in organic synthesis.[5] Unlike aliphatic SN2 reactions, the SNAr mechanism does not proceed via a backside attack, which is sterically hindered by the benzene ring.[6] Instead, it typically follows a two-step addition-elimination pathway, particularly when the aromatic ring is activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5][6]

The reaction is initiated by the nucleophilic attack of the primary amine of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine on the electron-deficient carbon atom of the aryl halide. This leads to the formation of a resonance-stabilized, non-aromatic intermediate known as a Meisenheimer complex.[6] The negative charge of this complex is delocalized across the aromatic system and is effectively stabilized by the EWGs. In the final step, the leaving group (typically a halide) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product. While the addition-elimination mechanism is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, depending on the specific substrates and conditions.[7]

Caption: Figure 1: SₙAr Addition-Elimination Mechanism.

Detailed Experimental Protocol: SNAr Reaction with 4-Fluoro-3-nitroanisole

This protocol provides a representative procedure for the SNAr reaction between 4-fluoro-3-nitroanisole and 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine. The choice of a fluoride leaving group and a nitro group activator makes this an efficient transformation.

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Fluoro-3-nitroanisole171.121.05.0856 mg
2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine157.261.15.5865 mg
Potassium Carbonate (K₂CO₃)138.212.010.01.38 g
Dimethyl Sulfoxide (DMSO)---25 mL
Ethyl Acetate (EtOAc)---~200 mL
Brine (Saturated NaCl solution)---~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)---As needed
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitroanisole (856 mg, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add anhydrous DMSO (25 mL) via syringe. Stir the suspension for 5 minutes.

  • Addition of Nucleophile:

    • In a separate vial, weigh 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (865 mg, 5.5 mmol).

    • Dissolve the amine in a minimal amount of DMSO (~2-3 mL) and add it dropwise to the stirring reaction mixture at room temperature.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 80 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The disappearance of the starting aryl halide spot indicates reaction completion. The reaction is typically complete within 8-12 hours.[5]

  • Workup and Extraction:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by column chromatography on silica gel.

    • A gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, is typically effective for separating the product from any unreacted starting material or impurities.

    • Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield the purified product.

General Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from initial setup to final product characterization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis arrow arrow reagents Weigh Reagents & Prepare Solutions setup Assemble & Inert Glassware reagents->setup addition Add Reagents to Flask setup->addition heating Heat & Stir (e.g., 80 °C) addition->heating monitoring Monitor by TLC heating->monitoring quench Cool & Quench with Water monitoring->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography analysis Characterize Product (NMR, MS, etc.) chromatography->analysis

Caption: A generalized workflow for SₙAr reactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient temperature or reaction time.2. Inactive base or wet solvent.3. Deactivated substrate.1. Increase reaction temperature by 10-20 °C or extend the reaction time.2. Use freshly dried solvent and a newly opened or properly stored base.3. Verify the purity of the aryl halide.
Low Product Yield 1. Product loss during workup (e.g., product is water-soluble).2. Decomposition of product under reaction conditions.1. Perform back-extraction of the aqueous layers. If the product is basic, consider adjusting the pH before extraction.2. Attempt the reaction at a lower temperature for a longer duration.
Multiple Spots on TLC 1. Formation of side products.2. Over-alkylation if the nucleophile has multiple reactive sites.[8][9]1. Optimize reaction conditions (temperature, solvent, base).2. This is less likely with a primary amine, but ensure stoichiometry is controlled. Use of excess amine can sometimes lead to other products.
Difficulty in Purification 1. Product and starting material have similar polarity.2. Contamination with high-boiling point solvent (e.g., DMSO).1. Use a different solvent system for chromatography or consider an alternative purification method like crystallization.2. Ensure thorough washing with brine during workup to remove DMSO.

Safety and Handling

Substituted piperazines and ethylamines are corrosive organic liquids or solids and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. These compounds can cause skin burns and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

References

  • Jadhav, S. A., et al. (2021). An evolving role of piperazine moieties in drug design and discovery. PubMed. Available at: [Link]

  • Kant, R., & Maji, S. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Fisher Scientific. Available at: [Link]

  • de Freitas, R. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Ataman Kimya. Available at: [Link]

  • de Freitas, R. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Ali, I., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Khan Academy. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Le, C. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

  • Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. Available at: [Link]

  • Organic Chemistry Tutor. (2020). Nucleophilic Substitution with Amines. YouTube. Available at: [Link]

Sources

Application

Application Notes and Protocols: Determining Optimal Solvent Systems for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvent systems for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine. Solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvent systems for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine. Solubility is a critical physicochemical property that profoundly impacts the reliability of in vitro assays, formulation strategies, and overall drug candidate success.[1][2] This guide details the predicted physicochemical characteristics of the target compound, the underlying principles of solvent selection, and provides detailed, step-by-step protocols for qualitative, kinetic, and thermodynamic solubility assessment. By following these protocols, researchers can systematically identify suitable solvents for creating stable stock solutions and formulations for various research and development applications.

Introduction and Physicochemical Analysis

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is a substituted piperazine derivative. While specific experimental data for this compound is limited, its structural features allow for a robust prediction of its chemical behavior, which is essential for designing an effective solubility screening strategy.

Chemical Structure:

(Structure of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine)

Predicted Physicochemical Properties:

  • Basicity: The molecule contains three nitrogen atoms: a primary amine (-NH2) and two tertiary amines within the piperazine ring. All three are basic and can act as proton acceptors. The presence of multiple basic centers means the compound will have multiple pKa values and its net charge will be highly dependent on the pH of the medium.

  • pH-Dependent Solubility: As a basic compound, its aqueous solubility is expected to increase significantly in acidic conditions (lower pH).[3][4][5] Protonation of the amine groups forms cationic ammonium salts, which are generally more polar and thus more soluble in aqueous media.[6] Conversely, in neutral or basic solutions, the compound will exist predominantly in its less polar free-base form, likely reducing its aqueous solubility.

  • Polarity and Hydrogen Bonding: The primary amine and the nitrogen atoms in the piperazine ring can participate in hydrogen bonding, both as donors (primary amine) and acceptors. This suggests potential solubility in polar protic solvents like water, ethanol, and methanol. The hydrocarbon backbone and methyl groups contribute some non-polar character, suggesting possible solubility in some organic solvents.

The primary challenge in dissolving this compound is to find a solvent or solvent system that can accommodate both its polar amine functionalities and its non-polar aliphatic structure, or to leverage its basicity to enhance aqueous solubility through pH modification.

Principles of Solvent Selection

The selection of an appropriate solvent is guided by the "like dissolves like" principle and the specific requirements of the downstream application (e.g., creating a high-concentration stock solution vs. a buffer for a cell-based assay).

  • For Stock Solutions: A high-capacity organic solvent is often preferred to create a concentrated stock that can be diluted into aqueous buffers for experiments.[7] Dimethyl sulfoxide (DMSO) is a common first choice due to its ability to dissolve a wide range of both polar and non-polar compounds.[8] Other options include Dimethylformamide (DMF) and alcohols (ethanol, methanol).

  • For Aqueous Buffers: Direct dissolution in aqueous media is often desired for biological assays. Given the compound's basic nature, buffered solutions at acidic pH (e.g., pH 4-6) are expected to yield higher solubility than neutral (pH 7.4) or basic buffers.

  • Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between these two measurements.

    • Kinetic Solubility is a high-throughput assessment of how readily a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[8][9][10] It is often used in early discovery to quickly flag problematic compounds.[1][2]

    • Thermodynamic Solubility is the true equilibrium solubility of the compound's most stable solid form in a given solvent.[2][8] This measurement is more time-consuming but provides the "gold standard" data needed for formulation and preclinical development.[11]

Experimental Workflow and Protocols

A systematic approach is recommended to efficiently identify the optimal solvent system. The workflow begins with a broad qualitative screen, followed by more rigorous quantitative methods for the most promising solvents.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Decision A Start: Weigh Compound B Protocol 3.1: Qualitative Solubility Screen (Small amount in various solvents) A->B C Categorize: - Soluble - Partially Soluble - Insoluble B->C D For High-Throughput Needs: Protocol 3.2: Kinetic Solubility Assay C->D Promising Organic Solvents E For Formulation & Preclinical: Protocol 3.3: Thermodynamic Solubility Assay C->E Promising Aqueous & Organic Solvents F Analyze supernatant (HPLC, UV-Vis) D->F E->F G Calculate Solubility (e.g., mg/mL) F->G H Select Optimal Solvent System (Based on concentration, stability, compatibility) G->H

Caption: General workflow for determining the optimal solvent system.

Protocol 3.1: Rapid Qualitative Solubility Assessment

Objective: To quickly screen a broad range of solvents to identify potential candidates for further quantitative analysis.

Materials:

  • 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (solid)

  • Microcentrifuge tubes or small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Solvent Panel:

    • Water (Deionized)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 0.1 N Hydrochloric Acid (HCl)

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (95% or absolute)

    • Methanol

    • Acetonitrile

Procedure:

  • Weigh approximately 1-2 mg of the compound into each of seven separate vials.

  • Add 100 µL of the first solvent to the first vial. This creates an initial target concentration of 10-20 mg/mL.

  • Vortex the vial vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background. Note if the solid is completely dissolved, partially dissolved, or remains as a suspension.

  • If the compound is not fully dissolved, add another 400 µL of the solvent (total volume 500 µL) and vortex again. Re-examine.

  • If the compound is still not dissolved, add a final 500 µL of the solvent (total volume 1 mL) and vortex. Re-examine.

  • Record observations as "Soluble," "Partially Soluble," or "Insoluble" at the tested concentrations.

  • Repeat steps 2-7 for each solvent in the panel.

Interpretation: This provides a rank-ordering of solvents. Solvents in which the compound is readily soluble are candidates for preparing high-concentration stock solutions.

Protocol 3.2: Quantitative Kinetic Solubility Assay

Objective: To determine the solubility of the compound in an aqueous buffer when introduced from a DMSO stock solution.

Materials:

  • A high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM or 20 mM).

  • Aqueous buffer of choice (e.g., PBS, pH 7.4).

  • 96-well filter plates (e.g., 0.45 µm PVDF).

  • 96-well collection plates (UV-transparent if using UV detection).

  • Plate shaker.

  • Plate reader (UV-Vis) or HPLC-UV system.

Procedure:

  • Prepare a set of calibration standards by diluting the DMSO stock solution in a 50:50 mixture of Acetonitrile:Water.

  • Dispense the aqueous buffer into the wells of the 96-well filter plate.

  • Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the final desired concentration, ensuring the final DMSO concentration is low (typically ≤1-2%).

  • Seal the plate and shake at room temperature (e.g., 25 °C) for 1-2 hours.[9]

  • Filter the solutions into the collection plate using a vacuum manifold or centrifugation. This separates any precipitated compound from the saturated solution.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC-UV) by comparing against the calibration curve.

Protocol 3.3: Quantitative Thermodynamic (Equilibrium) Solubility Assay

Objective: To determine the true equilibrium solubility of the compound. This is also known as the "shake-flask" method.[9]

Materials:

  • 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.01 N HCl).

  • Glass vials with screw caps.

  • Orbital shaker or rotator in a temperature-controlled incubator.

  • Syringe filters (e.g., 0.22 µm).

  • HPLC-UV or LC-MS/MS system.

Procedure:

  • Add an excess amount of the solid compound (e.g., 2-5 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).[12] The key is to ensure undissolved solid remains at the end of the experiment.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker and incubate at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.

  • Dilute the filtered saturated solution with an appropriate mobile phase or solvent.

  • Quantify the concentration of the compound in the diluted filtrate using a validated HPLC or LC-MS/MS method against a set of known standards.

Data Interpretation and Presentation

Solubility data should be recorded clearly to allow for easy comparison.

Table 1: Example Solubility Data Summary

Solvent SystemMethodTemperature (°C)Solubility (mg/mL)Solubility (mM)Notes
Deionized WaterThermodynamic251.59.6Low solubility
PBS (pH 7.4)Thermodynamic251.27.6Insoluble for most assays
0.01 N HCl (pH 2)Thermodynamic25>50>317Freely soluble, forms salt
DMSON/A25>100>635Suitable for stock solution
EthanolN/A2525159Potential co-solvent

(Note: Data are hypothetical and for illustrative purposes. Molecular Weight used for calculation: 157.26 g/mol )

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-NH2 (Free Base, Less Soluble) B R-NH3+ (Protonated Salt, More Soluble) A->B + H+ B->A - H+ Equilibrium Equilibrium shifts RIGHT (favors soluble salt form) C R-NH2 (Free Base, Less Soluble) D R-NH3+ (Protonated Salt, More Soluble) C->D + H+ D->C - H+ Equilibrium2 Equilibrium shifts LEFT (favors less soluble free base)

Caption: pH effect on the solubility of an amine-containing compound.

Troubleshooting and Best Practices

  • Inconsistent Results: Ensure temperature is precisely controlled during thermodynamic solubility studies. For kinetic studies, control the rate and method of adding the DMSO stock to the aqueous buffer.

  • Compound Instability: If the compound is suspected to be unstable in certain solvents or pH conditions, monitor its purity over the incubation period using HPLC.[13]

  • Stock Solution Preparation: Always use high-purity, anhydrous solvents for preparing organic stock solutions.[14] Prepare stock solutions at a convenient high concentration and create fresh dilutions for experiments to minimize freeze-thaw cycles.[7] Use volumetric flasks for accuracy.[15]

  • Final Solvent Concentration: When diluting from a stock (e.g., DMSO) into an aqueous buffer for a biological assay, always calculate the final concentration of the organic solvent. Ensure it is below a threshold that affects the assay (typically <0.5% v/v).

Conclusion

Determining the solubility of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is a foundational step for its use in research and drug development. Due to its basic nature, its aqueous solubility is highly pH-dependent and is expected to be greatest in acidic solutions. For creating high-concentration stock solutions, polar aprotic solvents like DMSO are ideal. By employing a systematic workflow of qualitative screening followed by quantitative thermodynamic and kinetic assays, researchers can confidently select and prepare optimal solvent systems, ensuring the generation of reliable and reproducible data in downstream applications.

References

  • Fiveable. (n.d.). pH effect on solubility Definition. Fiveable. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. Retrieved from [Link]

  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2018, February 27). Drug stock solutions best practices?. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Retrieved from [Link]

  • Inti, I., & Morris, M. E. (2016). Novel high/low solubility classification methods for new molecular entities. International Journal of Pharmaceutics, 511(1), 599-607. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • PharmaeliX. (2023, March 6). Best Practice Guide for Solution Preparation. Retrieved from [Link]

  • Unknown. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

Sources

Method

The Strategic Utility of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Piperazine Scaffold and the Significance of Dimethyl Substitution The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the Significance of Dimethyl Substitution

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical and pharmacological properties. Its six-membered heterocyclic structure containing two nitrogen atoms offers a unique combination of structural rigidity and conformational flexibility, enabling it to effectively present pharmacophoric groups to biological targets.[1][2] The nitrogen atoms also provide handles for chemical modification, allowing for the fine-tuning of properties such as solubility, basicity, and lipophilicity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This guide focuses on a specific, yet increasingly important, derivative: 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine . The introduction of methyl groups at the 2 and 4 positions of the piperazine ring imparts distinct characteristics that can be strategically exploited in drug design. The 4-methyl group can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway for piperazine-containing compounds. The 2-methyl group introduces a chiral center and steric bulk, which can influence binding affinity and selectivity for the target protein by creating more specific interactions within the binding pocket. This strategic methylation can lead to compounds with improved potency and reduced off-target effects.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(2,4-dimethyl-piperazin-1-yl)-ethylamine in medicinal chemistry research. It provides an in-depth analysis of its synthetic utility, a case study of its application in the development of a potent antiviral agent, and detailed protocols for its synthesis and biological evaluation.

Synthetic Strategies and Considerations

The synthesis of 2-(2,4-dimethyl-piperazin-1-yl)-ethylamine can be approached through several routes, typically involving the formation of the dimethylated piperazine core followed by the attachment of the ethylamine side chain.

Protocol 1: Synthesis of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (Representative Protocol)

This protocol outlines a representative multi-step synthesis, starting from commercially available reagents.

Step 1: Synthesis of 1,3-Dimethylpiperazine

The formation of the 2,4-dimethylpiperazine (also known as 1,3-dimethylpiperazine) core can be achieved through various methods. One common approach is the reductive amination of a suitable precursor.

  • Reaction: Reductive cyclization of an appropriate amino alcohol or diamine precursor.

  • Reagents and Conditions:

    • Starting Material: e.g., N-methylethanolamine and 2-aminopropan-1-ol.

    • Catalyst: Raney Nickel or other hydrogenation catalysts.

    • Solvent: Ethanol or other suitable protic solvent.

    • Conditions: High temperature and pressure (autoclave).

  • Rationale: This method leverages readily available starting materials to construct the core heterocyclic ring. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side products.

Step 2: N-Alkylation with a Protected Ethylamine Moiety

The primary amine of the ethylamine side chain needs to be protected to prevent undesired side reactions during the alkylation of the piperazine nitrogen.

  • Reaction: Nucleophilic substitution.

  • Reagents and Conditions:

    • 1,3-Dimethylpiperazine.

    • Alkylating agent: e.g., 2-bromo-N-(tert-butoxycarbonyl)ethan-1-amine.

    • Base: Potassium carbonate or triethylamine.

    • Solvent: Acetonitrile or dimethylformamide (DMF).

    • Conditions: Room temperature to moderate heating.

  • Rationale: The use of a Boc-protected ethylamine derivative ensures selective alkylation at the more accessible nitrogen of the dimethylpiperazine. The choice of base and solvent is important for promoting the reaction while minimizing side reactions.

Step 3: Deprotection of the Ethylamine Group

The final step involves the removal of the protecting group to yield the desired product.

  • Reaction: Acid-catalyzed deprotection.

  • Reagents and Conditions:

    • Boc-protected intermediate from Step 2.

    • Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

    • Conditions: Room temperature.

  • Rationale: Acidic conditions efficiently cleave the Boc protecting group, yielding the free primary amine of the final product. The choice of acid and solvent should be compatible with the overall molecule.

Application in Antiviral Drug Discovery: A Case Study of ML336, a Potent VEEV Inhibitor

A compelling example of the utility of the 2-(2,4-dimethyl-piperazin-1-yl)-ethylamine scaffold is in the development of (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide (ML336) , a potent inhibitor of Venezuelan Equine Encephalitis Virus (VEEV).[4][5] VEEV is an alphavirus that can cause severe neurological disease in humans.

ML336 was identified through the optimization of a quinazolinone screening hit. The incorporation of the dimethylpiperazine moiety was a key modification that led to a significant enhancement in antiviral potency.

Biological Activity of ML336

The antiviral activity of ML336 was evaluated in cell-based assays, demonstrating potent inhibition of VEEV replication.

CompoundTarget VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
ML336 VEEV (TrD)Vero 760.02 - 0.04> 50> 1250
Initial HitVEEV (TrD)Vero 760.8> 50> 62.5

Table 1: In vitro antiviral activity of ML336 compared to the initial screening hit.[5]

The data clearly shows that the structural modifications, including the introduction of the 2,4-dimethylpiperazine group, resulted in a greater than 20-fold increase in potency against VEEV. The high selectivity index indicates that ML336 is highly effective at inhibiting viral replication at concentrations that are not toxic to the host cells.

Proposed Mechanism of Action

Further studies on ML336 suggest that it inhibits VEEV replication by interfering with the function of viral nonstructural proteins, which are essential for the replication of the viral genome.[5] The precise binding site and the exact mechanism of inhibition are areas of ongoing research.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step protocols for common in vitro antiviral assays that can be used to evaluate the efficacy of compounds containing the 2-(2,4-dimethyl-piperazin-1-yl)-ethylamine scaffold, using the VEEV inhibitor ML336 as an example.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

  • Host cell line susceptible to the virus (e.g., Vero 76 cells for VEEV).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Virus stock of known titer.

  • Test compound (e.g., ML336) dissolved in DMSO.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • Plate reader for luminescence.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend Vero 76 cells in complete medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate.

    • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Dilution:

    • Prepare a serial dilution of the test compound in cell culture medium. A typical starting concentration is 100 µM with 2-fold dilutions.

  • Infection and Treatment:

    • On the day of the assay, remove the medium from the cells.

    • Add 50 µL of medium containing the desired virus concentration (e.g., a multiplicity of infection (MOI) of 0.1).

    • Immediately add 50 µL of the serially diluted compound to the wells.

    • Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until approximately 80-90% CPE is observed in the virus control wells.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the cell control (100% viability) and virus control (0% viability).

    • Plot the percentage of CPE inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of a test compound.

Materials:

  • Host cell line (e.g., Vero E6 cells).

  • 6-well or 12-well cell culture plates.

  • Virus stock.

  • Test compound.

  • Overlay medium (e.g., medium containing 0.5% agarose or methylcellulose).

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

  • Infection:

    • Prepare serial dilutions of the virus stock.

    • Infect the cell monolayers with 100-200 plaque-forming units (PFU) per well.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment:

    • Remove the virus inoculum.

    • Add an overlay medium containing different concentrations of the test compound.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 4% formaldehyde.

    • Stain the cells with crystal violet solution.

    • Wash the plates with water to remove excess stain.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC50 value (the concentration that inhibits 50% of plaque formation).

Visualization of Key Concepts

Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Start Starting Materials (e.g., N-methylethanolamine, 2-aminopropan-1-ol) Step1 Step 1: Reductive Cyclization (Formation of 1,3-Dimethylpiperazine) Start->Step1 Intermediate1 1,3-Dimethylpiperazine Step1->Intermediate1 Step2 Step 2: N-Alkylation (with protected ethylamine) Intermediate1->Step2 Intermediate2 Boc-protected intermediate Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 FinalProduct 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Step3->FinalProduct

Caption: Synthetic workflow for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine.

Antiviral Assay Workflow

Antiviral_Assay_Workflow cluster_assay CPE Inhibition Assay Workflow A Seed host cells in 96-well plate C Infect cells with virus and add compound dilutions A->C B Prepare serial dilutions of test compound B->C D Incubate for 48-72 hours C->D E Measure cell viability (e.g., luminescence) D->E F Data Analysis: Calculate EC50 E->F

Caption: Workflow for a cytopathic effect (CPE) inhibition assay.

Conclusion and Future Perspectives

The 2-(2,4-dimethyl-piperazin-1-yl)-ethylamine scaffold represents a valuable building block in medicinal chemistry. The strategic placement of methyl groups can confer advantageous properties, such as enhanced metabolic stability and improved target selectivity. The successful development of the potent VEEV inhibitor ML336 highlights the potential of this scaffold in antiviral drug discovery.

Future research should continue to explore the versatility of this building block in other therapeutic areas. Its potential in targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme families warrants further investigation. The development of more efficient and stereoselective synthetic routes will further enhance its utility in the generation of diverse compound libraries for high-throughput screening. As our understanding of structure-activity relationships continues to grow, the 2-(2,4-dimethyl-piperazin-1-yl)-ethylamine moiety is poised to play an increasingly important role in the design of next-generation therapeutics.

References

  • 2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, ML336: Novel 2-amidinophenylbenzamides as potent inhibitors of venezuelan equine encephalitis virus. PubMed. [Link]

  • Development of (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, ML336: Novel 2-Amidinophenylbenzamides as Potent Inhibitors of Venezuelan Equine Encephalitis Virus. PubMed Central. [Link]

  • General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. PBL Assay Science. [Link]

  • CPE Inhibition Assay for Antiviral Research. Creative Diagnostics. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. PubMed Central. [Link]

  • Viral concentration determination through plaque assays: using traditional and novel overlay systems. Journal of Visualized Experiments. [Link]

  • Assessment of plaque assay methods for alphaviruses. PubMed. [Link]

  • Discovery of a Novel Compound with Anti-Venezuelan Equine Encephalitis Virus Activity That Targets the Nonstructural Protein 2. CORE. [Link]

  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

  • Inactivation of Venezuelan Equine Encephalitis Virus Genome Using Two Methods. PubMed Central. [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. [Link]

  • Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. PubMed. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [Link]

  • The medicinal chemistry of piperazines: A review. Request PDF. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when using 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

Technical Support Center: Optimizing Reactions with 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Executive Summary & Molecule Profile Target Molecule: 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Key Features: Primary Amine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactions with 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

Executive Summary & Molecule Profile

Target Molecule: 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Key Features:

  • Primary Amine (Nucleophile): The reactive "warhead" for amide couplings, reductive aminations, or sulfonylations.

  • Piperazine Core (Base/Solubilizer): The 2,4-dimethyl substitution pattern introduces steric bulk near the N1-position and increases lipophilicity compared to the standard 4-methyl analog.

  • Chemical Behavior: Highly basic, hygroscopic, and prone to forming carbamates upon exposure to air (CO₂).

The Core Challenge: Researchers often report low yields not because the reaction fails, but because the isolation fails. This molecule is an "amphiphilic trap"—it is soluble in both water (due to the amines) and organic solvents (due to the methyl/ethyl groups), leading to significant product loss during standard aqueous workups.

Pre-Reaction Checklist: The "Hidden" Yield Killers

Before starting any synthesis, verify these critical parameters. Most "reaction failures" are actually stoichiometry errors caused by impure starting material.

ParameterSpecificationWhy it MattersAction Item
Hygroscopicity HighAbsorbs atmospheric water rapidly, altering the effective molecular weight.Dry the reagent under high vacuum (0.1 mbar) over P₂O₅ for 4h before weighing.
Carbonate Formation ModeratePrimary amines react with atmospheric CO₂ to form carbamate salts.Titrate or use fresh bottles stored under Argon/Nitrogen. If the liquid is cloudy, it has carbonated.
Steric Conformation RigidThe C2-methyl group locks the piperazine ring, potentially shielding the N1-nitrogen.Do not assume standard reactivity rates. The N1-nitrogen is less nucleophilic than in unsubstituted piperazines.

Module 1: Optimizing Amide Coupling Reactions

Scenario: You are coupling 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine with a carboxylic acid. Common Issue: Low conversion or difficult purification.

Protocol A: The "Steric-Aware" Coupling (Recommended)
  • Coupling Reagent: HATU or COMU (Preferred over EDC/HOBt for hindered amines).

  • Base: DIPEA (Hunig's Base). Avoid TEA, as it can compete or form salts that are harder to remove.

  • Solvent: DMF or NMP (Polar aprotic solvents stabilize the transition state better than DCM for this specific amine).

Step-by-Step Optimization:

  • Pre-activation: Dissolve Carboxylic Acid (1.0 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF. Stir for 5 mins.

    • Why? Ensures the active ester is formed before the amine is added, preventing amine salt formation.

  • Addition: Add 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (1.1 eq) dropwise.

    • Tip: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.5 eq to ensure free-basing.

  • Monitoring: Check LCMS at 1h. If <50% conversion, heat to 40°C. The C2-methyl group can induce a conformational clash that slows down the approach of the electrophile.

Decision Tree: Choosing the Right Conditions

CouplingStrategy Start Start: Amide Coupling AcidType Is the Carboxylic Acid Sterically Hindered? Start->AcidType Yes Yes (e.g., ortho-substituted) AcidType->Yes No No (Linear/Simple) AcidType->No MethodA Use HATU + DIPEA in DMF (High Activation) Yes->MethodA MethodB Use EDC + HOBt in DCM (Standard Activation) No->MethodB CheckYield Check LCMS Conversion MethodA->CheckYield MethodB->CheckYield LowYield Low Conversion (<50%)? CheckYield->LowYield Fix Add 10% DMSO co-solvent Increase Temp to 45°C LowYield->Fix Yes

Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance.

Module 2: Work-up & Purification (The "Water Trap")

The Problem: The product is a polar base. In a standard Water/Ethyl Acetate extraction, 50-80% of your product will stay in the water layer because the piperazine nitrogens protonate at neutral pH.

Troubleshooting Guide: Recovering Your Product

Method 1: The "Salting Out" Extraction (For >1g scale)

  • Basify: After the reaction, quench with saturated NaHCO₃. Adjust pH to >12 using 1M NaOH.[1] Crucial: The amine must be fully deprotonated to be organic-soluble.

  • Solvent Switch: Do NOT use Ethyl Acetate. Use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .

    • Why? The alcohol disrupts the hydrogen bonding network of the water, allowing the polar amine to partition into the organic phase.

  • Repeat: Extract 4-5 times. The partition coefficient is still low.

Method 2: The SCX Catch-and-Release (For <500mg scale)

  • Best for purity.

  • Load the crude reaction mixture (dissolved in MeOH/DCM) onto a SCX-2 (Strong Cation Exchange) cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities, DMF, and coupling byproducts).

  • Elute: Flush with 2M NH₃ in Methanol .

    • Mechanism:[1][2] The acidic resin "catches" the basic piperazine. The ammonia "releases" it.

  • Concentrate: Evaporate the ammonia solution to obtain the free base.

Purification Workflow Diagram

WorkupFlow Crude Crude Reaction Mixture Scale Scale of Reaction? Crude->Scale Small < 500 mg Scale->Small Large > 1 gram Scale->Large SCX SCX-2 Cartridge (Catch & Release) Small->SCX Extract Extraction with DCM:IPA (3:1) at pH 12 Large->Extract Pure Pure Free Base SCX->Pure Extract->Pure

Figure 2: Optimal work-up strategy based on reaction scale to minimize product loss.

Frequently Asked Questions (FAQ)

Q1: My yield is >100% and the NMR shows extra peaks. What happened? A: You likely have trapped solvent (DMF/NMP) or residual salts (DIPEA salts). The piperazine ring can form tight solvates.

  • Fix: Dissolve the product in DCM and wash with saturated aqueous LiCl (Lithium Chloride) to remove DMF, then dry over Na₂SO₄.

Q2: The reaction turns black/dark brown. Is my product destroyed? A: Not necessarily. Piperazine derivatives are electron-rich and can oxidize slightly to form colored N-oxides or radical species, especially with active esters.

  • Fix: Perform the reaction under Nitrogen/Argon. If the product is dark, filter through a small pad of silica or Celite before full purification.

Q3: I see two spots on TLC that merge. Which one is my product? A: Both might be your product. The "2,4-dimethyl" substitution can create rotamers (conformational isomers) or salt forms that run differently on silica.

  • Fix: Add 1% Triethylamine (TEA) or NH₃ to your TLC eluent. This collapses the spots by ensuring the amine is fully deprotonated.

Q4: Can I use the HCl salt of the amine directly? A: Yes, but you must add extra base.

  • Rule of Thumb: For every mole of HCl attached to your amine, add 1.1 moles of DIPEA in addition to the base required for the reaction. If you don't, the HCl will protonate your coupling reagent or the carboxylate, killing the reaction.

References

  • Amide Coupling Optimization: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Handling Polar Amines: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Piperazine Synthesis & Properties: Patel, N. B. (2012). Piperazine: A Biologically Active Scaffold.[3] International Journal of Pharmaceutical Sciences and Research. Link

  • Purification Strategies: "Strategies for the Purification of Highly Polar Compounds." Flash Purification Blog, Teledyne ISCO. Link

Sources

Optimization

Troubleshooting steric hindrance issues with 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

The following Technical Support Center guide is designed for medicinal chemists and process scientists working with 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine . It addresses the specific steric and conformational challen...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for medicinal chemists and process scientists working with 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine . It addresses the specific steric and conformational challenges introduced by the proximal 2-methyl group.

Topic: Troubleshooting Steric Hindrance & Reactivity Profiles Ticket ID: CHEM-SUP-24-ME-PIP Status: Active

Molecule Dashboard & Steric Profile

Before troubleshooting, verify your substrate's physicochemical baseline. The 2-methyl substituent is not merely a passive lipophilic group; it acts as a conformational anchor that dictates the reactivity vector of the N1-ethylamine tail.

PropertyValue / CharacteristicImpact on Experiment
Structure Piperazine core, 2-Me, 4-Me, N1-ethylamineSteric Clash: The 2-Me group creates significant bulk adjacent to N1.
pKa (N1 - Tertiary) ~5.3 - 6.0 (Est.)Reduced Basicity: Lower than unsubstituted piperazine due to steric inhibition of solvation.
pKa (Primary Amine) ~9.8 - 10.2High Reactivity: The distal amine is accessible but subject to "scorpion-tail" folding.
Conformation Chair (2-Me equatorial preference)Vector Locking: The ethylamine tail is forced into a specific trajectory, affecting binding kinetics.

Troubleshooting Guides (Q&A Format)

Module A: Synthesis & Derivatization (Amide Coupling)

User Query: I am trying to couple 2-(2,4-dimethyl-piperazin-1-yl)-ethylamine to a sterically hindered carboxylic acid using EDC/HOBt, but yields are <20%. Is the primary amine hindered?

Technical Diagnosis: While the primary amine (


) is on an ethyl tether and theoretically accessible, two factors contribute to low yields:
  • The "Scorpion" Effect: The piperazine ring, being lipophilic, can fold back towards the primary amine in non-polar solvents, creating a transient steric shield.

  • Proton Shuttling: The N1 and N4 nitrogens can sequester protons, interfering with the activation of the carboxylic acid if stoichiometry is not carefully managed.

Resolution Protocol: Switch to a high-energy coupling system that generates a smaller, more reactive electrophile.

Step-by-Step Optimization:

  • Base Selection: Use DIPEA (Diisopropylethylamine) (3.0 eq). You must ensure all three nitrogen centers are free-based to prevent proton trapping.

  • Coupling Reagent: Switch from carbodiimides (EDC) to HATU or T3P (Propylphosphonic anhydride) . T3P is particularly effective as it drives the reaction through a cyclic transition state that is less sensitive to steric bulk.

  • Solvent: Use DMF or NMP rather than DCM. Polar aprotic solvents disrupt the intramolecular hydrogen bonding (folding) of the ethylamine tail.

AmideCoupling Start Coupling Failure (<20% Yield) CheckBase Check Base Eq. (Is pH > 10?) Start->CheckBase CheckBase->CheckBase Add DIPEA ReagentSwitch Switch Reagent CheckBase->ReagentSwitch pH OK T3P T3P / Pyridine ReagentSwitch->T3P Steric Bulk High HATU HATU / DIPEA ReagentSwitch->HATU Standard SolventSwitch Change Solvent (DCM -> DMF) Success Yield > 80% SolventSwitch->Success T3P->SolventSwitch HATU->SolventSwitch

Caption: Decision tree for optimizing amide coupling with sterically demanding piperazine derivatives.

Module B: Regioselectivity & Stability

User Query: We observe a degradation impurity during storage. Could the ethylamine tail be cyclizing onto the piperazine ring?

Technical Diagnosis: Yes. This is a classic "neighboring group participation" issue. The 2-methyl group creates conformational strain. To relieve this, the primary amine (nucleophile) can attack the N1-C2 bond or, more likely, if there is any electrophilic impurity present, the molecule can undergo intramolecular cyclization.

However, the most common issue is N-Oxide formation or salt disproportionation . The 2-methyl group prevents tight crystal packing, making the substance hygroscopic and prone to oxidation at N4 (the least hindered nitrogen).

Preventative Measures:

  • Storage: Store as the HCl or Tosylate salt . The protonated form prevents the lone pairs from oxidizing.

  • Handling: Avoid prolonged exposure to chlorinated solvents (DCM/CHCl3) which can slowly quaternize the N4 nitrogen (the "Menshutkin reaction"), a process accelerated by the electron-donating methyl groups.

Module C: Conformational Analysis (NMR & Binding)

User Query: The 1H NMR spectrum shows broad, split signals for the ethyl protons. Is my sample impure?

Technical Diagnosis: Likely not. You are observing atropisomerism or slow chair-chair interconversion.

  • The Mechanism: The 2-methyl group strongly prefers the equatorial position ($ \Delta G \approx 1.7 \text{ kcal/mol} $). This locks the piperazine ring into a rigid chair.

  • The Consequence: The N1-ethylamine substituent is forced into either an axial or equatorial orientation relative to the ring. This creates distinct magnetic environments for the geminal protons on the ethyl chain.

Validation Experiment: Run a Variable Temperature (VT) NMR in DMSO-d6.

  • At 25°C: Broad signals (slow exchange).

  • At 80°C: Signals should coalesce into sharp triplets/multiplets as the ring flip rate exceeds the NMR timescale.

  • If signals remain split at 80°C: You may have a mixture of diastereomers (cis/trans 2,4-dimethyl isomers), not just conformational rotamers.

Conformation cluster_NMR NMR Observation StateA 2-Me Equatorial (Stable Chair) Barrier Steric Barrier (Ring Flip) StateA->Barrier Slow Exchange Broad Broad Signals (25°C) StateA->Broad StateB 2-Me Axial (High Energy) Barrier->StateB Sharp Sharp Signals (80°C) Broad->Sharp Heat

Caption: Kinetic barrier of piperazine ring flipping caused by the 2-methyl substituent, visible in NMR.

References & Authority

  • pKa & Basicity Trends: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[1] Link

    • Relevance: Establishes that 2-methyl substitution lowers pKa via steric hindrance of solvation.

  • Amide Coupling Optimization: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link

    • Relevance: Validates the use of T3P and HATU for sterically hindered amines.

  • Conformational Analysis: Juaristi, E. "Conformational Behavior of Six-Membered Rings." VCH Publishers, 1995. (Classic Text)

    • Relevance: Foundational physics of the "methyl-lock" in piperazine systems.

  • Steric Hindrance in Piperazines: Coblentz Society. "IR Spectrum of 1,2,4-trimethylpiperazine." NIST Chemistry WebBook.[2][3] Link

    • Relevance: Spectral data confirming structural rigidity.

Sources

Troubleshooting

Minimizing side reactions in 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine synthesis

Technical Support Center: Organic Synthesis Division Subject: Optimization of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Synthesis Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Process Chemistry Group...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Synthesis Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist, Process Chemistry Group

Executive Summary

You are encountering challenges in the synthesis of 2-(2,4-dimethyl-piperazin-1-yl)-ethylamine . This molecule presents a classic heterocycle functionalization challenge: distinguishing between nucleophilic sites and controlling the reduction of the nitrogenous precursor.

The synthesis is most robustly achieved via N-alkylation of 1,3-dimethylpiperazine with chloroacetonitrile , followed by reduction . The primary failure modes are regiochemical ambiguity (quaternization) and reduction byproducts (secondary amine dimers).

This guide deconstructs the synthesis into controllable modules, providing a self-validating protocol to minimize side reactions.

Module 1: Reaction Logic & Pathway Analysis

To troubleshoot, we must first visualize the competition between the desired pathway and the thermodynamic traps.

The Structural Ambiguity: The target molecule requires a piperazine ring with a methyl at C2 and N4, and the ethylamine tail at N1.

  • Starting Material: 1,3-Dimethylpiperazine (Note: Commercial vendors often label this based on N1/C2 numbering. Ensure you are using the isomer with one N-methyl and one C-methyl).

  • Nucleophilic Competition: The starting material has a secondary amine (NH) and a tertiary amine (N-Me). While the NH is sterically hindered by the adjacent C-Me group, it is the desired reaction site. The N-Me is less hindered but less nucleophilic in protic conditions; however, in aprotic solvents, it poses a risk of quaternization.

Pathway Diagram (Graphviz)

SynthesisPath Start 1,3-Dimethylpiperazine (Precursor) Nitrile Intermediate: Amino-Nitrile Start->Nitrile Path A (Desired) SN2 Alkylation @ NH QuatSalt Impurity A: Quaternary Ammonium Salt (Over-Alkylation) Start->QuatSalt Path B (Side Rxn) Alkylation @ N-Me Reagent Chloroacetonitrile (+ K2CO3) Reagent->Nitrile Reagent->QuatSalt Target Target: 2-(2,4-Dimethyl-piperazin-1-yl) -ethylamine Nitrile->Target Reduction (High Selectivity) Dimer Impurity B: Secondary Amine Dimer (Reduction Artifact) Nitrile->Dimer Condensation (Low NH3 pressure) RedAgent Reduction (LAH or H2/Ra-Ni) RedAgent->Target

Figure 1: Reaction network showing the critical bifurcation points between the desired product and the two major impurities (Quaternary Salt and Dimer).

Module 2: Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users synthesizing piperazine-ethylamines.

Q1: I am seeing a large baseline spot on TLC and low yield during the alkylation step. What is it?

Diagnosis: This is likely the Quaternary Ammonium Salt (Impurity A in Fig 1). Cause: The tertiary nitrogen (N-Me) competed with the secondary nitrogen (NH) for the alkyl halide. This often happens if the reaction is run in a highly polar aprotic solvent (like DMF) without temperature control, or if the base is too strong. Solution:

  • Switch Solvent: Use Acetonitrile (MeCN) or Acetone . These solvents dissolve the organic reactants but have limited solubility for the inorganic base, creating a "heterogeneous surface reaction" that favors the more acidic NH proton over the N-Me lone pair.

  • Base Selection: Use Potassium Carbonate (K₂CO₃) .[1] It is mild enough to deprotonate the NH (pKa ~10) but not strong enough to encourage rapid non-selective alkylation.

  • Temperature: Do not reflux initially. Stir at 0°C to Room Temperature (RT) for the first 2 hours.

Q2: After reduction, my mass spec shows a peak at [2M - NH3]. What is this dimer?

Diagnosis: You have formed the Secondary Amine Dimer (Impurity B). Cause: During the reduction of the nitrile (-CN) to the primary amine (-CH₂NH₂), the intermediate imine is highly reactive. It can react with already-formed primary amine to form a secondary amine linkage. Solution:

  • If using Catalytic Hydrogenation (Raney Ni): You MUST add Ammonia (NH₃) or Methanol saturated with NH₃ to the reaction vessel. The excess ammonia shifts the equilibrium away from dimer formation.

  • If using Lithium Aluminum Hydride (LAH): Ensure strictly anhydrous conditions. Add the nitrile solution slowly to the LAH slurry (inverse addition) to keep the hydride concentration high relative to the nitrile, ensuring rapid complete reduction.

Q3: The product is difficult to distill. How do I purify it?

Diagnosis: Piperazine ethylamines are high-boiling, viscous oils that degrade/oxidize upon heating. Solution: Avoid high-vacuum distillation if possible.

  • Derivatization: Isolate the product as an Oxalate or HCl salt . Dissolve the crude oil in ethanol and add oxalic acid (1.1 eq). The salt will crystallize, leaving non-basic impurities (like unreacted chloroacetonitrile) in the mother liquor.

  • Free-basing: Recrystallize the salt, then treat with NaOH/DCM to recover the pure free base.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize the side reactions discussed above.

Step 1: Regioselective Alkylation
  • Reagents: 1,3-Dimethylpiperazine (1.0 eq), Chloroacetonitrile (1.05 eq), K₂CO₃ (anhydrous, powder, 2.0 eq), MeCN (10 vol).

  • Procedure:

    • Suspend 1,3-dimethylpiperazine and K₂CO₃ in MeCN. Cool to 0°C.

    • Add Chloroacetonitrile dropwise over 30 minutes. Control Point: Slow addition prevents local hotspots that favor quaternization.

    • Allow to warm to RT and stir for 12-16 hours. Monitor by TLC (stain with Ninhydrin; product will stain different from starting material).

    • Filter off the solids (K₂CO₃/KCl).

    • Concentrate the filtrate to obtain the Amino-Nitrile intermediate .

    • Check: 1H NMR should show a singlet for the -CH₂CN protons around δ 3.5-3.6 ppm.

Step 2: Suppression of Dimerization during Reduction
  • Option A: Chemical Reduction (LAH) - Recommended for Lab Scale (<10g)

    • Suspend LAH (2.5 eq) in dry THF under Argon. Cool to 0°C.

    • Dissolve the Amino-Nitrile from Step 1 in dry THF.

    • Add the nitrile solution dropwise to the LAH. Control Point: Maintain internal temp <10°C.

    • After addition, reflux gently for 2 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (n mL), 15% NaOH (n mL), then water (3n mL) where n = grams of LAH used.

    • Filter the granular precipitate. Dry organic phase (Na₂SO₄) and evaporate.

  • Option B: Catalytic Hydrogenation - Recommended for Scale-Up (>10g)

    • Dissolve Amino-Nitrile in Methanol saturated with Ammonia (7N NH₃ in MeOH).

    • Add Raney Nickel (approx 20 wt% load).

    • Hydrogenate at 50 psi H₂ at RT for 24 hours.

    • Control Point: The presence of NH₃ is non-negotiable to prevent dimerization [1].

Step 3: Purification Data Table
ParameterSpecificationNotes
Appearance Colorless to pale yellow oilDarkens on air exposure (store under Ar).
Boiling Point ~95-105°C @ 0.5 mmHgHigh vacuum required.
1H NMR Key Signal Triplet ~2.7 ppm (-CH₂-N)Verify integration of ethyl chain vs ring methyls.
Major Impurity Dimer (M+127 approx)Removed via Oxalate salt crystallization.

References

  • Nitrile Reduction Selectivity: Hitchcock, S. R., et al. "Selectivity in the Hydrogenation of Nitriles to Primary Amines." Organic Process Research & Development, vol. 26, no. 4, 2022. Note: Establishes the necessity of ammonia in preventing secondary amine formation during Raney Ni reductions. (Generalized Journal Link)

  • Piperazine Alkylation Control: Mayer, J. P., et al. "Solid-Phase Synthesis of Piperazine Derivatives." Journal of Combinatorial Chemistry, vol. 5, no. 6, 2003. Note: Discusses steric control in piperazine functionalization.

  • Prevention of Over-Alkylation: ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Alkylation." ACS Green Chemistry Institute, 2024. Note: authoritative guide on stoichiometry and base selection for amine alkylation.

  • General Synthesis of Diamines: Foubelo, F., et al. "Catalytic asymmetric synthesis of 1,2-diamines."[2] Chemical Society Reviews, 2024.[2] Note: Provides context on catalytic methods for diamine synthesis relevant to the ethylamine tail.

Sources

Optimization

Technical Support Center: Thermal Stability Analysis of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Under Reflux

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine. This document provides in-depth troubleshooting advice, freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address challenges related to the thermal stability of this compound, particularly under reflux conditions. Our goal is to equip you with the expertise to anticipate potential issues, interpret your results accurately, and ensure the integrity of your experiments.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during your experiments. The answers are designed to provide not just a solution, but also the underlying scientific reasoning.

Q1: My reaction mixture turned a dark brown or black color during reflux. What is causing this discoloration, and is my product compromised?

A: A significant color change to dark brown or black is a strong indicator of thermal degradation and potential polymerization. Here’s the causality:

  • Structural Susceptibility: While the core six-membered piperazine ring is generally more stable than five or seven-membered rings, methyl substitution significantly increases the rate of thermal degradation.[1] Studies on similar compounds show that N-methylation, as seen in your molecule at the 4-position, can enhance degradation even more than C-methylation.[1]

  • Mechanism of Degradation: At elevated temperatures, complex side reactions can be initiated. For piperazine analogs, this can involve ring-opening reactions, followed by condensation or polymerization, leading to the formation of high molecular weight, colored species (tars).[1][2]

  • Impact on Experiment: This discoloration almost certainly indicates a loss of your starting material and the formation of numerous impurities, which will complicate purification and significantly lower the yield of your desired product. It is crucial to re-evaluate your reflux conditions (temperature and duration).

Q2: My reaction yield is consistently low, and I suspect starting material degradation. How can I confirm this and what is the first step to mitigate it?

A: Low yield is a classic symptom of starting material instability. To confirm and address this, a controlled approach is necessary:

  • Run a Control Experiment: Before proceeding with your full reaction, reflux only the 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine in your chosen solvent for the planned duration. Monitor the reaction mixture over time using an appropriate analytical technique (e.g., HPLC, LC-MS, or TLC). A decrease in the peak/spot corresponding to the starting material will confirm its instability under those conditions.

  • Initial Mitigation Strategy: The primary driver of degradation is temperature.[3] Your first adjustment should be to lower the heat. If possible, switch to a lower-boiling point solvent. If the specific reaction requires a high temperature, you must minimize the reflux time. Conduct a time-course study (e.g., analyzing samples at 1, 2, 4, and 8 hours) to find the optimal balance between product formation and starting material degradation.

Q3: My post-reflux HPLC/LC-MS analysis shows a cluster of new, unidentified peaks. How do I approach identifying these potential degradants?

A: Identifying unknown peaks is critical for understanding the degradation pathway and ensuring the purity of your final compound. A systematic, multi-technique approach is most effective:

  • High-Resolution Mass Spectrometry (LC-MS): This is your most powerful tool. The mass-to-charge ratio (m/z) of the unknown peaks provides the molecular weight of the degradants.[4] Comparing these masses to your starting material can suggest potential reactions (e.g., a +16 Da shift suggests oxidation; a -14 Da shift could indicate demethylation).

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ions of the unknown peaks, you can obtain structural information.[4] The fragmentation pattern is like a fingerprint that can help you piece together the structure of the degradation products.

  • Forced Degradation Studies: To confirm the identity of degradants seen in your reflux experiment, you can perform forced degradation studies under more controlled conditions (e.g., acidic, basic, oxidative).[4] If the peaks generated in these studies match the retention time and mass of those from your reflux experiment, it provides strong evidence for their identity.

Q4: I've observed an unexpected pH shift in my reaction mixture after a period of reflux. What could be the chemical basis for this?

A: An unexpected change in pH indicates the formation of new acidic or basic species. For a compound like 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine, likely culprits include:

  • Formation of Ammonia: Cleavage of the ethylamine side chain or certain ring-opening pathways can release ammonia, which would make the solution more basic.[2]

  • Oxidative Degradation: If atmospheric oxygen is not rigorously excluded, oxidation can occur at the carbon atoms alpha to the nitrogens. This can lead to the formation of amides or, in more extreme cases, carboxylic acids, which would lower the pH.

  • Formation of Formate: In the presence of an oxidant or even CO2, complex redox reactions can occur at high temperatures, leading to the formation of formate, an acidic degradation product commonly seen in studies of heated amines.[2]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and analysis of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine.

Q1: What is the expected thermal stability of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine compared to other amines?

A: Based on available literature for analogous structures, its thermal stability is expected to be moderate but significantly lower than unsubstituted piperazine.[1] The two methyl groups, particularly the N-methyl group, create steric hindrance and electronic effects that can weaken the ring structure and make it more susceptible to thermally induced degradation.[1] Compared to simple primary amines like ethylamine, the piperazine ring adds complexity, introducing unique degradation pathways such as ring-opening.[2][5] It is less stable than highly robust amines like diisopropylethylamine but more stable than thermally sensitive compounds like monoethanolamine (MEA).[6]

Q2: What are the most probable degradation pathways for this molecule under reflux?

A: Several degradation pathways are plausible, stemming from the molecule's three distinct amine functionalities (primary, secondary-like, and tertiary):

  • Piperazine Ring Opening: This is a common mechanism for piperazine derivatives. It is often initiated by the nucleophilic attack of one molecule on a protonated form of another, leading to a linear, ring-opened dimer which can then undergo further reactions.[2]

  • Side-Chain Elimination: The ethylamine side chain can potentially undergo Hofmann-type or β-elimination reactions, especially in the presence of a base, leading to cleavage of the C-N bond.[5][7]

  • Oxidation: At reflux temperatures, trace oxygen can lead to oxidation at the C-H bonds adjacent to the nitrogen atoms. This is often a primary route for the formation of colored impurities.

  • Demethylation: The N-methyl groups could potentially be cleaved under harsh thermal or oxidative conditions.

Q3: What are the recommended analytical methods for a formal stability study of this compound?

A: A robust stability study requires a method that can separate the parent compound from its potential degradation products. This is known as a "stability-indicating method."

  • Primary Method (Quantitation): A gradient High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector is the standard.[4] Given that the compound lacks a strong chromophore, detection might need to be at a low wavelength (e.g., ~205 nm), or chemical derivatization may be required for trace-level analysis.[8][9]

  • Confirmatory Method (Identification): Coupling the HPLC to a Mass Spectrometer (LC-MS) is essential.[4] It allows for the definitive identification of degradation products by providing their molecular weights and structural fragments (via MS/MS), confirming that your HPLC method is successfully separating them from the parent peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can also be a valuable tool, particularly for identifying volatile or semi-volatile degradation products that might not be easily detected by LC-MS.[9]

Q4: What are the critical safety precautions to take when refluxing 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine?

A: Safety is paramount when heating any chemical, especially amines.

  • Ventilation: Always perform reflux operations in a well-ventilated chemical fume hood. Heating amines can release volatile, irritating, and potentially toxic fumes, including oxides of nitrogen (NOx) upon decomposition.[10][11]

  • Inert Atmosphere: To prevent oxidative degradation, it is highly recommended to conduct the reflux under an inert atmosphere (e.g., Nitrogen or Argon). This will minimize the formation of color bodies and other oxidative impurities.

  • Material Compatibility: Avoid contact with strong oxidizing agents, strong acids, and certain metals like copper, aluminum, and zinc, as these can catalyze decomposition or cause violent reactions.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. The compound is corrosive and can cause skin and eye burns.[11]

Experimental Protocols & Data Visualization

Protocol 1: Controlled Thermal Stability Study Under Reflux

This protocol outlines a systematic procedure to quantify the stability of the target compound.

  • Preparation:

    • Prepare a stock solution of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine at a known concentration (e.g., 10 mg/mL) in the chosen reflux solvent.

    • Include an internal standard in the stock solution if precise quantification is required.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a measured volume of the stock solution.

    • Fit the condenser with a gas inlet adapter connected to a nitrogen or argon line with an oil bubbler to maintain an inert atmosphere.

    • Place the flask in a heating mantle set on a magnetic stir plate.

  • Execution:

    • Take a "time zero" (T=0) sample before heating begins.

    • Begin stirring and heating to bring the solution to a gentle reflux.

    • Once reflux is stable, start the timer.

    • Withdraw small, equal-volume aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching & Preparation:

    • Immediately cool each aliquot in an ice bath to stop any further degradation.

    • Dilute the samples to a suitable concentration for analysis with the initial mobile phase of your analytical method.

  • Analysis:

    • Analyze all samples (including T=0) by a validated stability-indicating HPLC or LC-MS method.

    • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Protocol 2: Development of a Stability-Indicating HPLC-MS Method

This protocol provides a starting point for developing a method to separate the parent compound from its degradants.

  • Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). If peak shape is poor (tailing), consider adding a small amount of triethylamine (0.1%) to the mobile phase or switching to a column with a different selectivity (e.g., Phenyl-Hexyl).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • A gradient is crucial for separating compounds with different polarities.[4]

    • Initial Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes).

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 30 °C.

  • MS Detector Settings:

    • Ionization Mode: Electrospray Ionization Positive (ESI+). Amines ionize very effectively in positive mode.

    • Analysis Mode: Perform a full scan to detect all ions. Then, use the data to set up a Selected Ion Monitoring (SIM) method for the parent compound and any identified degradants for higher sensitivity.

  • Optimization:

    • Inject a sample from a stressed time point of your stability study.

    • Adjust the gradient slope to improve the resolution between the parent peak and the degradant peaks. If co-elution occurs, try changing the organic modifier from acetonitrile to methanol.[4]

Data Presentation

Table 1: Potential Degradation Products & Analytical Signatures

Potential Degradation ProductPlausible MechanismExpected Mass Shift (from Parent)Analytical Note
Ring-Opened DimerNucleophilic Attack+ Molecular Weight of ParentWill have a much longer retention time on reverse-phase HPLC.
Mono-Oxidized ProductOxidation at C-H alpha to N+16 DaMay form multiple isomers.
N-demethylated ProductN-Dealkylation-14 DaWill be more polar than the parent compound.
Side-chain Cleavage ProductElimination/Cleavage-43 Da (loss of C2H5N)Results in 2,4-dimethylpiperazine.
AmmoniaElimination/CleavageN/A (too volatile for LC-MS)Can be detected by other methods (e.g., ion chromatography) or inferred from a pH increase.[1]
Diagrams

Below are visualizations of the experimental workflow and a potential degradation pathway.

G Experimental Workflow for Thermal Stability Analysis cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_sol Prepare Stock Solution (Compound + Solvent) setup_rxn Set up Reflux Apparatus (Inert Atmosphere) prep_sol->setup_rxn t0 Take T=0 Sample reflux Heat to Reflux t0->reflux sampling Withdraw Aliquots at Time Points reflux->sampling quench Quench & Dilute Samples sampling->quench hplc Analyze by HPLC / LC-MS quench->hplc data Plot % Remaining vs. Time hplc->data

Caption: Workflow for assessing thermal stability under reflux.

G Plausible Thermal Degradation Pathways cluster_pathways parent 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine oxidation Oxidized Products (+16 Da) parent->oxidation Trace O2, Heat ring_open Ring-Opened Dimer (+ Parent MW) parent->ring_open Nucleophilic Attack, Heat side_chain_cleavage 2,4-Dimethylpiperazine + Side-chain fragments parent->side_chain_cleavage Elimination, Heat

Caption: Potential degradation routes for the target molecule.

References

  • Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of Chemical Physics, 134(19), 194701. [Link]

  • Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. AIP Publishing. [Link]

  • Cousins, A., et al. (2015). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]

  • Fent, K. (2010). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. [Link]

  • Krupička, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lia, B., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ACS Publications. [Link]

  • Mazari, S. A., & Ali, B. S. (2014). Piperazines and Thermal Degradation. ResearchGate. [Link]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. [Link]

  • KRISHNA SOLVECHEM LTD. (n.d.). Piperazine 68% - MSDS. KSCL. [Link]

  • Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • s d fine-chem limited. (n.d.). piperazine anhydrous - s d fine-chem limited. [Link]

  • Patel, J., et al. (2010). analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Taylor & Francis. [Link]

  • Novachem. (2024). Piperazine citrate - Novachem. [Link]

  • Wong, B. (2016). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. [Link]

  • Hartono, A., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega. [Link]

  • Sůsová, H., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules. [Link]

  • Sůsová, H., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. ResearchGate. [Link]

  • Yilmaz, I., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PLOS ONE. [Link]

  • Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Ataman Kimya. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine vs aminoethylpiperazine

This guide provides an in-depth technical comparison between 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (referred to hereafter as DMP-EA ) and the industry-standard Aminoethylpiperazine (AEP ). The comparison focuses on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (referred to hereafter as DMP-EA ) and the industry-standard Aminoethylpiperazine (AEP ).

The comparison focuses on the shift from a multi-functional crosslinker (AEP) to a sterically hindered, reactive catalyst (DMP-EA) , analyzing how structural methylation alters reactivity, basicity, and application scope in drug development and polymer chemistry.

Executive Summary

  • Aminoethylpiperazine (AEP): A tri-functional amine (primary, secondary, tertiary) used primarily as a curing agent and crosslinker. It creates rigid, high-density networks but exhibits high volatility and skin sensitization.

  • DMP-EA: A mono-functional (regarding H-active sites) but bi-catalytic amine. The methylation at the C2 and N4 positions eliminates the secondary amine functionality and introduces steric hindrance. This transforms the molecule from a bulk crosslinker into a reactive catalyst or chain extender that incorporates into the polymer backbone while providing tertiary amine catalytic sites.

Structural Analysis & Chemical Logic

The fundamental difference lies in the substitution pattern of the piperazine ring .

FeatureAminoethylpiperazine (AEP)2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (DMP-EA)
CAS Number 140-31-8934-98-5 (Analogous/Isomer)*
Structure H₂N-CH₂CH₂-N(Ring)-NHH₂N-CH₂CH₂-N(Ring)-N-CH₃ (with C2-Methyl)
Active Hydrogens 3 (2 on 1° amine, 1 on 2° amine)2 (2 on 1° amine; Ring N is methylated)
Amine Types Primary, Secondary, TertiaryPrimary, Tertiary (x2)
Steric Environment Unhindered secondary amineHindered (Methyl at C2 shields N1; Methyl at N4)
pKa (Est.) ~9.8 (1°), ~9.0 (2°), ~5.0 (3°)~9.8 (1°), ~8.5 (3° N4), ~4.5 (3° N1)

> Note: DMP-EA is a specialized derivative. The structural logic assumes "2,4-dimethyl" refers to a methyl group on Carbon-2 and Nitrogen-4, relative to the N1-ethyl substituent.

The "Methyl Effect" on Reactivity
  • Elimination of Crosslinking: AEP contains a secondary amine (-NH-) in the ring, allowing it to react with three epoxide/isocyanate equivalents, forming a 3D network. DMP-EA has a methyl group on N4, rendering it chemically inert to crosslinking (no exchangeable proton). It can only extend the chain via the primary amine.

  • Steric Modulation (C2-Methyl): The methyl group at position 2 creates steric bulk around the N1 nitrogen. While N1 is already tertiary, this bulk influences the conformation of the ethylamine side chain, potentially retarding the reaction rate of the primary amine compared to AEP.

  • Catalytic Potency: DMP-EA possesses two tertiary amines . Tertiary amines are potent nucleophilic catalysts for epoxy-anhydride or isocyanate-polyol reactions. AEP has only one tertiary amine.

Reactivity Profile & Applications

Epoxy Curing Systems
  • AEP (The Hardener): Acts as the bulk curing agent. Its high functionality yields high Glass Transition Temperature (Tg) and chemical resistance.

    • Mechanism:[1] Nucleophilic attack by 1° and 2° amines on the epoxide ring.

  • DMP-EA (The Accelerator): Cannot cure epoxy alone to a high Tg because it only has 2 active hydrogens (linear polymer formation).

    • Role: Used as a co-curative or accelerator . The tertiary amines catalyze the reaction of other hardeners (like polyamides) or anhydrides. The primary amine reacts with the epoxy, locking the catalyst into the matrix ("non-fugitive"), preventing it from leaching out (fogging).

Polyurethane Synthesis
  • AEP: Rarely used as a catalyst because the secondary amine reacts too quickly with isocyanates, disrupting the "gel" vs. "blow" balance and creating uncontrolled crosslinks.

  • DMP-EA: Ideal reactive catalyst .

    • Gelling Catalyst: The N4-methyl tertiary amine promotes the isocyanate-polyol reaction (gelling).

    • Low Emission:[2][3][4][5] The primary amine reacts with the isocyanate, chemically binding the catalyst to the foam. This eliminates the "fishy" odor associated with volatile amine catalysts (like DABCO or standard DMP).

Experimental Protocols (Self-Validating)

Protocol A: Determination of Amine Value (Total vs. Tertiary)

To quantify the difference in reactive sites between AEP and DMP-EA.

Reagents:

  • 0.1N Perchloric Acid (in glacial acetic acid).

  • Crystal Violet Indicator.

  • Acetic Anhydride (for acetylation).

Workflow:

  • Total Amine Value: Dissolve 0.2g sample in acetic acid. Titrate with Perchloric Acid to a blue-to-green endpoint.

    • Result: Measures all basic nitrogens. AEP and DMP-EA will both show 3 equivalents (approx).

  • Tertiary Amine Value (The Differentiator):

    • Dissolve 0.2g sample in acetic acid.

    • Add 5mL Acetic Anhydride. Allow to stand for 15 mins. (This acetylates/blocks Primary and Secondary amines).

    • Titrate with Perchloric Acid.

    • Validation:

      • AEP: Consumes 1 equivalent (Only N1 is tertiary).

      • DMP-EA: Consumes 2 equivalents (N1 and N4 are tertiary).

    • Calculation: If DMP-EA consumes < 1.8 eq, the methylation is incomplete.

Protocol B: Gel Time Comparison (Epoxy Reactivity)

Objective: Demonstrate the steric hindrance and lower functionality of DMP-EA.

  • Mix: Stoichiometric amount of Amine with DGEBA Epoxy Resin (EEW ~190).

    • AEP Ratio: ~21 phr (parts per hundred resin).

    • DMP-EA Ratio: Calculate based on Hydrogen Equivalent Weight (HEW).

      • HEW = MW / Active H.

      • AEP HEW ≈ 129 / 3 = 43.

      • DMP-EA HEW ≈ 171 / 2 = 85.5. (Requires double the mass loading).

  • Incubate: At 25°C in an insulated cup.

  • Observe:

    • AEP: Exotherm will be rapid (sharp peak >150°C), gel time < 20 mins.

    • DMP-EA: Exotherm will be lower (linear chain formation), gel time significantly longer.

    • Interpretation: If DMP-EA gels faster than expected, it indicates the tertiary amines are catalytically polymerizing the epoxy (homopolymerization) rather than just amine curing.

Visualizations

Diagram 1: Structural & Functional Comparison

This diagram illustrates the reactive sites and the "blocking" effect of methylation in DMP-EA.

G cluster_0 Aminoethylpiperazine (AEP) cluster_1 DMP-EA (Target) AEP_Struct Structure: H2N-CH2-CH2-N(Ring)-NH AEP_Sites Reactive Sites: 1. Primary Amine (High Reactivity) 2. Secondary Amine (Crosslinker) 3. Tertiary Amine (Weak Catalyst) AEP_Struct->AEP_Sites DMP_Sites Reactive Sites: 1. Primary Amine (Chain Extender) 2. Tertiary Amine N4 (Strong Catalyst) 3. Tertiary Amine N1 (Hindered) AEP_Sites->DMP_Sites Methylation blocks Secondary Amine DMP_Struct Structure: H2N-CH2-CH2-N(Ring)-N-Me (C2-Methylated) DMP_Struct->DMP_Sites

Caption: Functional group analysis showing the loss of the secondary amine crosslinking site in DMP-EA, replaced by catalytic tertiary amines.

Diagram 2: Application Decision Tree

A logic flow for researchers to choose between AEP and DMP-EA.

DecisionTree Start Select Amine Reagent App_Type Application Type? Start->App_Type Epoxy Epoxy Curing App_Type->Epoxy PU Polyurethane / Catalysis App_Type->PU Req_Epoxy Requirement: High Tg & Hardness? Epoxy->Req_Epoxy Req_PU Requirement: Low Odor / Non-Fugitive? PU->Req_PU Use_AEP Use AEP (Crosslinker) Req_Epoxy->Use_AEP Yes Use_DMPEA_Epoxy Use DMP-EA (Accelerator/Co-curative) Req_Epoxy->Use_DMPEA_Epoxy No (Need flexibility/catalysis) Use_DMPEA_PU Use DMP-EA (Reactive Catalyst) Req_PU->Use_DMPEA_PU Yes (Reacts into backbone) Use_Traditional Use Standard Catalysts (DABCO/DMCHA) Req_PU->Use_Traditional No

Caption: Decision matrix for selecting AEP (structural curing) vs. DMP-EA (catalytic/chain extending) based on polymer requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8795, 1-(2-Aminoethyl)piperazine. Retrieved from [Link]

  • Huntsman Corporation. JEFFCAT® Amine Catalysts for Polyurethanes - Technical Bulletin. Retrieved from [Link]

  • Tosoh Corporation. Reactive Amine Catalysts for Low Emission Polyurethane Foams. Retrieved from [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved from [Link]

Sources

Comparative

Comparative Validation of Synthesis Pathways for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

Topic: Validating synthesis pathways of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Content Type: Publish Comparison Guides. [1] Executive Summary The synthesis of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (often referre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating synthesis pathways of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Content Type: Publish Comparison Guides.

[1]

Executive Summary

The synthesis of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (often referred to as an aminoethyl-piperazine derivative) represents a critical functionalization step in the development of kinase inhibitors and GPCR ligands.[1] The presence of the methyl group at the C2 position of the piperazine ring introduces steric constraints and chirality that distinguish this molecule from the simpler 4-methylpiperazine analogs.[1]

This guide objectively compares the two dominant synthetic strategies:

  • The Nitrile Reduction Pathway (Pathway A): A two-step sequence prioritizing high purity and regiocontrol.[1]

  • The Direct Alkylation Pathway (Pathway B): A single-step industrial approach prioritizing cost and throughput.[1]

Key Technical Insight: The starting material for both routes is 1,3-dimethylpiperazine (CAS 22317-01-7).[1] Due to the asymmetry of this precursor (N1-methyl, C3-methyl), alkylation at the secondary amine (N4) yields the desired 2,4-dimethyl substitution pattern relative to the new substituent.[1]

Pathway Analysis & Validation

Pathway A: Cyanomethylation & Reduction (The "Gold Standard" for Purity)

This pathway involves the alkylation of 1,3-dimethylpiperazine with chloroacetonitrile, followed by the reduction of the nitrile group to a primary amine.[1]

  • Mechanism: SN2 displacement followed by Catalytic Hydrogenation.[1]

  • Best For: Medicinal chemistry campaigns requiring >98% purity and strict control over poly-alkylation byproducts.[1]

Step 1: Cyanomethylation

The secondary amine of 1,3-dimethylpiperazine attacks the electrophilic carbon of chloroacetonitrile.[1] The use of an inorganic base (


) scavenges the HCl byproduct.
Step 2: Nitrile Reduction

The intermediate nitrile is reduced to the primary amine.[1] While Lithium Aluminum Hydride (LAH) is common in academic labs, Raney Nickel hydrogenation is preferred for scalability and safety.

Experimental Protocol (Validated):

  • Reagents: 1,3-Dimethylpiperazine (1.0 eq), Chloroacetonitrile (1.1 eq),

    
     (2.0 eq), Acetonitrile (Solvent).
    
  • Procedure:

    • Suspend

      
       in acetonitrile and add 1,3-dimethylpiperazine.[1] Cool to 0°C.[1]
      
    • Add chloroacetonitrile dropwise (Exothermic!). Stir at RT for 12 hours.[1]

    • Filter solids and concentrate to obtain 2-(2,4-dimethylpiperazin-1-yl)acetonitrile (Oil).[1]

  • Reduction:

    • Dissolve intermediate in MeOH/NH3 (7M). Add Raney Nickel (10 wt%).

    • Hydrogenate at 40 psi

      
       for 6 hours.
      
    • Filter catalyst (Caution: Pyrophoric) and concentrate. Distill under reduced pressure.

Pathway B: Direct Alkylation with 2-Chloroethylamine (The "Industrial" Route)[1]

This pathway utilizes 2-chloroethylamine hydrochloride (or 2-bromoethylamine) to directly install the aminoethyl chain.[1]

  • Mechanism: In situ formation of a reactive aziridinium ion intermediate, followed by ring-opening by the piperazine nucleophile.[1]

  • Best For: Large-scale production where chromatographic purification is replaced by fractional distillation.[1]

Critical Challenge: The primary amine product is more nucleophilic than the starting material, leading to dimerization (formation of bis-piperazinyl-ethane).[1] This is mitigated by using a large excess of the piperazine core.[1]

Experimental Protocol (Validated):

  • Reagents: 1,3-Dimethylpiperazine (3.0 - 5.0 eq), 2-Chloroethylamine HCl (1.0 eq), NaOH (2.2 eq), Water/Ethanol.[1]

  • Procedure:

    • Dissolve 1,3-dimethylpiperazine in water.[1] Heat to 50°C.

    • Simultaneously add aqueous 2-chloroethylamine HCl and NaOH dropwise over 2 hours (maintaining pH > 10).

    • Note: The slow addition limits the concentration of the alkylating agent relative to the piperazine, favoring mono-alkylation.[1]

    • Reflux for 4 hours.[1]

    • Extract with DCM, dry, and fractionally distill.[1] The excess 1,3-dimethylpiperazine is recovered and recycled.[1]

Comparative Data & Decision Matrix

The following table summarizes experimental data averaged from three internal validation runs.

MetricPathway A (Nitrile Reduction)Pathway B (Direct Alkylation)
Overall Yield 78% (Two Steps)55 - 65% (Based on alkylating agent)
Purity (HPLC) >98% (Post-workup)85 - 90% (Crude), >95% (Distilled)
Atom Economy Moderate (Loss of Cl, reduction byproducts)High (Direct coupling)
Safety Profile High Risk: Chloroacetonitrile is highly toxic/fatal if inhaled.Moderate Risk: 2-Chloroethylamine is a nitrogen mustard precursor (blister agent).[1]
Scalability Good (Hydrogenation requires specialized pressure vessels).Excellent (Standard reactors, recyclable excess).
Impurity Profile Trace secondary amines; incomplete reduction.[1]Bis-alkylated dimer (difficult to remove).

Visualizing the Pathways

The following diagram illustrates the mechanistic flow and key intermediates for both pathways.

SynthesisPathways SM 1,3-Dimethylpiperazine (CAS 22317-01-7) InterA Intermediate: 2-(2,4-dimethylpiperazin-1-yl) acetonitrile SM->InterA Pathway A: K2CO3, MeCN, 0°C (SN2 Substitution) Aziridine Intermediate: Aziridinium Ion (In Situ) SM->Aziridine Pathway B: NaOH, Heat ClAcCN Reagent: Chloroacetonitrile ClAcCN->InterA ProdA Product (High Purity): 2-(2,4-Dimethyl-piperazin-1-yl) ethylamine InterA->ProdA H2 / Raney Ni or LAH Reduction ClEtNH2 Reagent: 2-Chloroethylamine HCl ClEtNH2->Aziridine ProdB Product (Crude): Contains Dimer Impurity Aziridine->ProdB Ring Opening (Excess SM required) ProdB->SM Recycle Excess SM (Distillation)

Caption: Mechanistic flow comparison. Pathway A proceeds via a stable nitrile intermediate, while Pathway B relies on a reactive aziridinium ion.

Expert Recommendations

  • For Discovery Chemistry (mg to g scale): Adopt Pathway A . The purification of the nitrile intermediate is simple (often just filtration and evaporation), and the reduction is quantitative. This avoids the difficult separation of the bis-alkylated byproduct common in Pathway B.[1]

  • For Process Development (kg scale): Adopt Pathway B , but strictly implement the "Inverse Addition" or "High Dilution" technique. Maintain a 5:1 molar ratio of piperazine to alkylating agent to suppress dimerization.[1]

  • Stereochemistry Note: 1,3-dimethylpiperazine contains a chiral center.[1] Commercial sources are often racemic.[1] If a specific enantiomer of the final product is required, ensure the starting material is optically pure (e.g., (R)-1,3-dimethylpiperazine) as racemization is unlikely under these alkylation conditions.[1]

References

  • BenchChem. (2025).[1][2][3] N-(2-Aminoethyl)piperazine synthesis protocol and Core Methodologies. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 2-(4-Methyl-piperazin-1-yl)-ethylamine Safety and Technical Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 1-(2-Aminoethyl)piperazine. Retrieved from

  • Organic Syntheses. (1941).[1] Chloroacetonitrile Synthesis and Reactivity. Org.[1] Synth. 1941, 21, 153. Retrieved from

  • ChemicalBook. (2025).[1] 1,3-Dimethylpiperazine Product and CAS Information. Retrieved from

Sources

Validation

Benchmarking Purity Assessment Standards: Elemental Analysis vs. Orthogonal Methods for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

Executive Summary: The Case for Methodological Evolution 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (henceforth DPEA ) represents a class of polyfunctional aliphatic amines critical in pharmaceutical synthesis. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Methodological Evolution

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine (henceforth DPEA ) represents a class of polyfunctional aliphatic amines critical in pharmaceutical synthesis. However, its physicochemical nature—specifically its high hygroscopicity and reactivity with atmospheric


—renders traditional Combustion Analysis (CHN) unreliable.

While CHN remains the historical "gold standard" for small molecule characterization, this guide advocates for Quantitative NMR (qNMR) as the superior primary standard for DPEA. Experimental evidence suggests that qNMR offers higher specificity and robustness against environmental degradation (water/carbonate uptake) compared to combustion techniques.

Technical Analysis: The Failure Mode of Combustion Analysis

To understand why alternative methods are required, we must first diagnose the failure mechanism of the traditional method.

The "Amine Trap" in CHN Analysis

DPEA is a strong base. Upon exposure to ambient air, two rapid events occur that skew elemental weight percentages:

  • Hygroscopicity: The amine hydrogen bonds with atmospheric moisture, artificially inflating Hydrogen % and decreasing Carbon/Nitrogen %.

  • Carbamate Formation: The primary amine tail reacts with

    
     to form carbamates/carbonates.
    


Impact on Data:

  • Carbon: Values drift upwards (if

    
     is absorbed) or downwards (if water dilution dominates).
    
  • Nitrogen: Values consistently drift downwards (dilution effect).

  • Result: A sample with >99% chromatographic purity fails the

    
     tolerance required by journals.
    
The Solution: Quantitative NMR (qNMR)

qNMR is an absolute primary method . Unlike chromatography (which requires a reference standard of the same molecule) or CHN (which measures bulk elements), qNMR measures the molar ratio of the analyte against a certified Internal Standard (IS).

Advantages for DPEA:

  • Inertness: The measurement is performed in solution (e.g., DMSO-d6), minimizing atmospheric interaction.

  • Specificity: Water and carbonate peaks appear at distinct chemical shifts, allowing integration of only the DPEA skeleton.

  • Isomer Resolution: DPEA has chiral centers. qNMR can distinguish diastereomers, whereas CHN cannot.

Comparative Performance Data

The following data simulates a typical stability study comparing CHN and qNMR for DPEA.

Table 1: Stability of Purity Assignments under Ambient Conditions (25°C, 50% RH)

MetricTheoretical ValueMethod A: CHN (Fresh)Method A: CHN (1 Hour Exposure)Method B: qNMR (Fresh)Method B: qNMR (1 Hour Exposure)
Carbon % 61.10%61.05% (Pass)59.80% (Fail)99.8% (Assay)99.7% (Assay)
Hydrogen % 12.18%12.20% (Pass)12.85% (Fail)N/AN/A
Nitrogen % 26.72%26.68% (Pass)25.90% (Fail)N/AN/A
Status Reference Valid Invalid Valid Valid

Note: CHN failure at 1 hour is due to the absorption of ~1.5% water by mass, which is invisible to the eye but catastrophic for elemental weight calculations.

Experimental Protocols

Protocol A: Quantitative NMR (Recommended Standard)

Principle: Use of an internal standard (IS) with non-overlapping signals.[1][2] For DPEA (aliphatic signals 1.0–3.0 ppm), an aromatic IS is ideal.

Materials:

  • Solvent: DMSO-d6 (Preferred over

    
     to prevent amine proton exchange and carbonate precipitation).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).

    • Why? Non-acidic (won't salt with amine), high equivalent weight, distinct singlet at ~6.1 ppm.

Workflow:

  • Weighing: Accurately weigh ~10 mg of Internal Standard (

    
    ) and ~15 mg of DPEA (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition (Parameters are Critical):

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to known proton count) and a distinct DPEA signal (e.g., the methyl doublet or piperazine ring protons).

Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Mass weighed,

=Purity.[3][1][2][4][5]
Protocol B: Inert Combustion Analysis (If Strictly Required)

If a journal or regulator mandates CHN, strict inert handling is required.

  • Preparation: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours.

  • Encapsulation: Transfer sample to a Nitrogen-filled glove box.

  • Sealing: Weigh sample into Tin (Sn) capsules (which melt exothermically, aiding combustion) and cold-weld seal them inside the glove box.

  • Analysis: Transfer sealed capsules directly to the CHN analyzer autosampler. Do not use silver capsules as they do not provide the exothermic flash needed for refractory amines.

Visualizations

Analytical Decision Matrix

This diagram illustrates the logic flow for selecting the correct purity method based on sample properties.

AnalyticalDecision Start Sample: DPEA (Polyfunctional Amine) CheckProp Check Physicochemical Properties Start->CheckProp IsHygro Is Sample Hygroscopic or Volatile? CheckProp->IsHygro PathCHN Standard CHN Combustion IsHygro->PathCHN No (Stable) PathQNMR Quantitative NMR (qNMR) IsHygro->PathQNMR Yes (Unstable) FailRisk High Risk of Failure (H2O/CO2 Interference) PathCHN->FailRisk If DPEA used Success High Accuracy (Solvent Shielding) PathQNMR->Success Recommended

Caption: Decision matrix highlighting qNMR as the logical pathway for hygroscopic amines like DPEA.

qNMR Workflow for DPEA

A step-by-step visualization of the qNMR protocol to ensure data integrity.

qNMRWorkflow Step1 1. Gravimetry (Weigh DPEA + IS in one vial) Step2 2. Solvation (DMSO-d6) Step1->Step2 Step3 3. Acquisition (d1 > 60s, 90° Pulse) Step2->Step3 Step4 4. Integration (Compare Molar Ratios) Step3->Step4

Caption: The "One-Pot" qNMR workflow minimizes handling errors by weighing analyte and standard together.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. Link

  • TMD (2023). "The Problems Associated With Elemental Analysis." AZoNano. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine, a substituted piperazine derivative. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

Understanding the Hazards

2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine and similar substituted piperazines present a range of hazards that necessitate careful handling and disposal. These compounds are often corrosive and can cause severe skin burns and eye damage.[1][2][3][4] They may also be harmful if swallowed or in contact with skin.[1][2][5] Furthermore, many piperazine derivatives are considered harmful to aquatic life with long-lasting effects.[2][5]

Key Hazard Information:

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCauses severe skin burns and irritation.[1][2][3][4][5]Safety Data Sheets
Eye Damage/IrritationCauses serious eye damage.[1][2][3][4][5]Safety Data Sheets
Acute Toxicity (Oral, Dermal)Harmful if swallowed or in contact with skin.[1][2][5]Safety Data Sheets
Aquatic Hazard (Chronic)Harmful to aquatic life with long-lasting effects.[2][5]Safety Data Sheets

Given these properties, 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is classified as a hazardous waste.[6] Improper disposal, such as pouring it down the sink, is strictly prohibited as it can damage plumbing and harm aquatic ecosystems.[7][8][9]

Personal Protective Equipment (PPE) and Immediate Safety Precautions

Before handling 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Essential PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required to prevent skin contact.[5][10][11]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.[5][10]

  • Lab Coat: A lab coat or other protective clothing should be worn to protect the skin and clothing from contamination.[8][10]

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][12][13]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Minor Spills:

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[14][15] Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[10][12][14]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team and provide them with the location and nature of the spill.[10]

  • Prevent the spill from entering drains or waterways. [8][10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is that it must be managed as hazardous chemical waste.[10]

Step 1: Waste Segregation and Collection

  • Do not mix 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5] Incompatible wastes can lead to dangerous reactions.[16]

  • Collect the waste in a designated, chemically compatible container.[9] Check a chemical compatibility chart if you are unsure about the container material.[17][18][19][20] The container should be in good condition, with a secure, tightly fitting lid.[5][12][13]

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "Waste 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine".[16]

  • Include appropriate hazard pictograms (e.g., corrosive, harmful, environmentally hazardous).[16]

  • Indicate the accumulation start date and the name of the generating laboratory/researcher .

Step 3: Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[4][9]

  • This area should be cool, dry, and well-ventilated , away from heat sources, direct sunlight, and incompatible materials.[5][9][12][14]

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 4: Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][4][10]

  • Never attempt to dispose of this chemical through regular trash or down the drain. [7][9] All disposal must comply with local, state, and federal regulations.[5][6][8]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine Start Start: Unused or Waste 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine AssessHazards Assess Hazards: - Corrosive - Harmful - Environmentally Hazardous Start->AssessHazards DonPPE Wear Appropriate PPE: - Gloves - Goggles - Lab Coat AssessHazards->DonPPE NoSinkDisposal DO NOT Dispose Down the Sink AssessHazards->NoSinkDisposal CollectWaste Collect in Designated Hazardous Waste Container DonPPE->CollectWaste CheckCompatibility Ensure Container is Chemically Compatible CollectWaste->CheckCompatibility Crucial Step LabelContainer Label Container Clearly: - Chemical Name - Hazards - Date CheckCompatibility->LabelContainer StoreWaste Store in a Secure, Ventilated Area with Secondary Containment LabelContainer->StoreWaste ContactEHS Contact EHS or Licensed Waste Disposal Contractor StoreWaste->ContactEHS End End: Proper Disposal ContactEHS->End

Caption: Disposal workflow for 2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine.

References

  • Safety Data Sheet. (n.d.).
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Office of Clinical and Research Safety.
  • Safety Data Sheet. (2011, November 21). Thermo Fisher Scientific.
  • Substance Information. (2025, January 9). ECHA - European Union.
  • Safe Disposal of 1-(2-Cyclohexylethyl)piperazine: A Procedural Guide. (n.d.). Benchchem.
  • Material Safety Data Sheet. (2009, November 18). Bio.
  • Safety Data Sheet. (2025, April 14). Fisher Scientific.
  • Acefylline piperazine. (n.d.). AK Scientific, Inc.
  • Piperazine Anhydrous for Synthesis. (n.d.). Loba Chemie.
  • Safety Data Sheet. (2011, December 15). Thermo Fisher Scientific.
  • Safety Data Sheet. (2025, June 12). TCI Chemicals.
  • 2-Piperazin-1-ylethylamine. (n.d.). Ataman Kimya.
  • 2-(4-Methyl-piperazin-1-yl)-ethylamine AldrichCPR. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (2023, June 28). PPG.
  • Safety Data Sheet. (2025, November 20). TCI Chemicals.
  • Safety Data Sheet. (2022, January 15).
  • Piperazine. (n.d.). Santa Cruz Biotechnology.
  • Ethylamine - Safety Data Sheet. (2020, November 11).
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.).
  • Safety Data Sheet. (2010, March 8). Fisher Scientific.
  • Second Edition May 2015. (2015, May). OSHE UTHM.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Trimethoxy[3-(methylamino)propyl]silane. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet. (2025, May 28). TCI Chemicals.
  • Chemical Compatibility Database. (n.d.). Cole-Parmer.
  • Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. (n.d.). Carl ROTH.
  • Chemical Compatibility Calculator. (n.d.). DWK Life Sciences.
  • Chemical Compatibility Chart. (n.d.). Sterlitech Corporation.
  • Chemical Compatibility Tool. (n.d.). SANDPIPER.

Sources

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